Germitrine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
560-48-5 |
|---|---|
Molecular Formula |
C39H61NO12 |
Molecular Weight |
735.9 g/mol |
IUPAC Name |
[(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-16-acetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C39H61NO12/c1-9-20(4)32(43)51-31-29(42)28-22(18-40-17-19(3)11-12-26(40)36(28,8)46)23-16-37-30(38(23,31)47)24(49-21(5)41)15-25-34(37,6)14-13-27(39(25,48)52-37)50-33(44)35(7,45)10-2/h19-20,22-31,42,45-48H,9-18H2,1-8H3/t19-,20+,22-,23-,24+,25-,26-,27-,28+,29+,30+,31-,34-,35-,36+,37+,38-,39+/m0/s1 |
InChI Key |
FLFCQWMYNRYARR-WBIXJPJDSA-N |
Isomeric SMILES |
CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4[C@@]1([C@@H]5[C@@H](C[C@H]6[C@]7([C@]5(C4)O[C@]6([C@H](CC7)OC(=O)[C@](C)(CC)O)O)C)OC(=O)C)O)O |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Germitrine
An In-depth Technical Guide to the Chemical Structure of Germitrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, a naturally occurring steroidal alkaloid from the Veratrum genus.
Chemical Structure and Identification
This compound is a complex steroidal alkaloid with the chemical formula C39H61NO12.[1] Its structure was elucidated through extensive chemical degradation and spectroscopic analysis. The systematic IUPAC name for this compound is [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-16-acetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate.[1]
The structure is represented by the following SMILES string: CC--INVALID-LINK--C(=O)O[C@H]1--INVALID-LINK--O)C)[C@H]4[C@@]1([C@@H]5--INVALID-LINK--O[C@]6(--INVALID-LINK--OC(=O)--INVALID-LINK--(CC)O)O)C)OC(=O)C)O)O[1]
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| Molecular Formula | C39H61NO12 |
| IUPAC Name | [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16R,18S,19S,22S,23R,25R)-16-acetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate |
| SMILES | CC--INVALID-LINK--C(=O)O[C@H]1--INVALID-LINK--O |
| PubChem CID | 90479349[1] |
Physicochemical Properties
Table 2: Physicochemical Data for this compound (Predicted and Inferred)
| Property | Value | Source/Method |
| Molecular Weight | 735.9 g/mol | Calculated from Formula |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| XLogP3-AA | 2.5 | Predicted (PubChem) |
Experimental Protocols
Isolation and Structure Elucidation
The isolation and structural characterization of this compound were first reported by S. Morris Kupchan and colleagues. The general procedure for isolating Veratrum alkaloids involves extraction from the plant material (e.g., rhizomes of Veratrum viride) with a solvent such as ethanol, followed by a series of acid-base extractions and chromatographic separations to purify the individual alkaloids.
The structural elucidation of this compound was a significant challenge due to its complex polycyclic structure and multiple stereocenters. The process involved:
-
Classical Chemical Degradation: Stepwise hydrolysis of the ester groups to identify the parent alkamine (germine) and the acidic components.
-
Spectroscopic Analysis:
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, esters, and the steroidal backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR were crucial in determining the connectivity of the carbon and hydrogen atoms and the stereochemistry of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation patterns, which provided further structural clues.
-
A detailed protocol for the isolation and characterization of Veratrum alkaloids can be generalized as follows:
Caption: General workflow for the isolation and structure elucidation of this compound.
Biological Activity and Signaling Pathways
This compound, along with other Veratrum alkaloids, is known for its hypotensive (blood pressure-lowering) effects, which are mediated through its action on the vasomotor center.[2]
Mechanism of Vasomotor Action
Research by Wang and colleagues in 1955 demonstrated that the vasomotor effects of this compound and related alkaloids are mediated through an extravagal pathway.[2] The primary mechanism of action for Veratrum alkaloids involves the activation of voltage-gated sodium channels in nerve cells. This leads to a persistent state of depolarization, which in turn affects neuronal signaling.
The hypotensive effect is believed to be initiated by the stimulation of afferent nerve endings, particularly in the heart and carotid sinus. This stimulation triggers a reflex that leads to a decrease in sympathetic tone and an increase in vagal tone, resulting in vasodilation and a reduction in heart rate and blood pressure.
Caption: Proposed signaling pathway for the hypotensive action of this compound.
Conclusion
This compound is a structurally complex Veratrum alkaloid with potent biological activity. Its intricate chemical structure has been elucidated through a combination of classical and modern analytical techniques. The primary pharmacological effect of this compound is its ability to lower blood pressure, a mechanism that involves the modulation of neuronal signaling through the activation of voltage-gated sodium channels. Further research into the specific interactions of this compound with its molecular targets could provide valuable insights for the development of new therapeutic agents.
References
An In-depth Technical Guide to the Hypotensive Properties of Veratrum Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hypotensive properties of Veratrum alkaloids, focusing on their core mechanisms of action, quantitative pharmacological data, and detailed experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
Veratrum alkaloids are a group of naturally occurring steroidal alkaloids found in plants of the Veratrum and Schoenocaulon genera. For centuries, extracts from these plants have been used in traditional medicine for various purposes, including the treatment of hypertension.[1] Modern pharmacological research has elucidated the mechanisms behind their potent hypotensive effects, primarily attributing them to the activation of the Bezold-Jarisch reflex and modulation of voltage-gated sodium channels.[2] However, their clinical use has been limited by a narrow therapeutic index.[2] This guide delves into the scientific basis of their hypotensive action, presenting key data and experimental protocols to aid in further research and development.
Mechanism of Action
The primary mechanism underlying the hypotensive effects of Veratrum alkaloids is the induction of the Bezold-Jarisch reflex, a cardioinhibitory reflex.[2][3] This reflex is characterized by a triad (B1167595) of responses: hypotension, bradycardia, and apnea.[3]
Veratrum alkaloids, such as veratridine (B1662332) and protoveratrine, stimulate cardiac sensory receptors, particularly mechanoreceptors in the left ventricle.[3][4] This stimulation leads to an increase in parasympathetic (vagal) activity and an inhibition of sympathetic activity.[3] The increased vagal tone results in a decrease in heart rate (bradycardia) and cardiac output, while the reduced sympathetic outflow leads to vasodilation of peripheral blood vessels, causing a drop in blood pressure (hypotension).[3]
At the molecular level, Veratrum alkaloids bind to voltage-gated sodium channels in neurons and cardiac muscle cells, causing them to remain open for a longer duration.[5] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and increased excitability of sensory nerve endings, including those that initiate the Bezold-Jarisch reflex.
Quantitative Hypotensive Data
The hypotensive efficacy of various Veratrum alkaloids has been quantified in both preclinical and clinical studies. The following tables summarize key quantitative data from the literature.
| Alkaloid/Extract | Species | Dose | Route of Administration | Blood Pressure Reduction | Reference |
| Preclinical Data | |||||
| Total Alkaloids (V. nigrum) | Rat (SHR) | 1.0 - 4.0 mg/kg | Intragastric | Dose-dependent reduction | [6] |
| Veratramine | Rat (SHR) | 0.56 - 2.24 mg/kg | Oral | Dose-dependent reduction | [6] |
| Clinical Data | |||||
| Protoveratrine | Human | Not specified | Intravenous | Striking fall in blood pressure | [7][8] |
| Veratrum viride | Human | 0.3 - 0.5 mg | Intravenous | Satisfactory decrease | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Signaling Pathway of the Bezold-Jarisch Reflex
Caption: Signaling pathway of the Bezold-Jarisch reflex induced by Veratrum alkaloids.
Experimental Workflow for In Vivo Blood Pressure Measurement
Caption: General experimental workflow for in vivo blood pressure measurement in rats.
Experimental Protocols
In Vivo Hypotensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol is a synthesized representation based on methodologies described in the literature for evaluating the hypotensive effects of Veratrum alkaloids in a rat model of hypertension.[6]
5.1.1. Animals:
-
Male Spontaneously Hypertensive Rats (SHR), typically 12-16 weeks old.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
5.1.2. Blood Pressure Measurement:
-
Method: Invasive blood pressure measurement via carotid artery cannulation is considered the gold standard for accuracy.[10] Non-invasive tail-cuff plethysmography can also be used for screening purposes.[11]
-
Procedure (Invasive):
-
Anesthetize the rat (e.g., with urethane (B1682113) or a combination of ketamine/xylazine).
-
Perform a tracheotomy to ensure a clear airway.
-
Isolate the common carotid artery and insert a cannula filled with heparinized saline.
-
Connect the cannula to a pressure transducer linked to a data acquisition system.
-
Allow the animal to stabilize for a period before recording baseline blood pressure.
-
5.1.3. Drug Administration:
-
Route: Oral gavage (intragastric) or intravenous injection.
-
Preparation: Veratrum alkaloids or total extracts are dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a small amount of Tween 80).
5.1.4. Experimental Procedure:
-
Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for a defined period (e.g., 30 minutes).
-
Administer the Veratrum alkaloid preparation or vehicle control.
-
Continuously monitor and record SBP, DBP, and HR for a specified duration post-administration (e.g., 2-4 hours).
5.1.5. Data Analysis:
-
Calculate the change in blood pressure and heart rate from baseline at various time points.
-
Compare the effects of different doses of the alkaloids with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Quantification of Veratrum Alkaloids in Plasma by HPLC-MS/MS
This protocol outlines a general procedure for the sensitive and specific quantification of Veratrum alkaloids in biological matrices, based on published methods.[12][13]
5.2.1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).
-
Add 1 mL of an organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 3 minutes to ensure thorough mixing.
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase (e.g., 100 µL of methanol).
5.2.2. HPLC-MS/MS Conditions:
-
HPLC System: A standard high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
5.2.3. Data Analysis:
-
Generate a calibration curve using standards of known concentrations.
-
Quantify the concentration of the Veratrum alkaloids in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
Structure-Activity Relationships
The hypotensive activity of Veratrum alkaloids is closely linked to their chemical structure. Studies have shown that the presence of ester groups is crucial for their potent hypotensive effects. While a detailed quantitative structure-activity relationship (QSAR) analysis is beyond the scope of this guide, some general principles have been established:
-
Esterification: The ester alkaloids, such as protoveratrine and veratridine, are generally more potent hypotensive agents than their corresponding alkamines.
-
Hydroxy Groups: The number and position of hydroxyl groups on the steroid nucleus can influence the potency and toxicity of the alkaloids.[14] For jervine-type alkaloids, a greater number of hydroxy groups in the A- and B-rings has been associated with stronger antihypertensive activity.[14]
Conclusion
Veratrum alkaloids exhibit potent hypotensive properties primarily through the induction of the Bezold-Jarisch reflex, a mechanism initiated by their action on voltage-gated sodium channels. While their narrow therapeutic window has limited their clinical application, a thorough understanding of their pharmacology, supported by robust quantitative data and detailed experimental protocols, is essential for any future research aimed at harnessing their therapeutic potential. This guide provides a foundational resource for scientists and researchers in the field of cardiovascular drug discovery and development, offering insights into the complex yet fascinating world of Veratrum alkaloids. Further investigation into the structure-activity relationships may pave the way for the design of novel, safer hypotensive agents based on the Veratrum alkaloid scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. litfl.com [litfl.com]
- 4. Reflex parasympathetic coronary vasodilation elicited from cardiac receptors in the dog [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Veratrum viride; hypotensive and cardiac effects of intravenous use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Isolation of Germitrine from Veratrum viride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germitrine, a steroidal alkaloid isolated from Veratrum viride (commonly known as green false hellebore), has garnered significant interest for its potent hypotensive properties. This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of this compound. Detailed experimental protocols, quantitative data, and a proposed signaling pathway are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: The Hypotensive Principles of Veratrum viride
The genus Veratrum has a long history in traditional medicine for treating hypertension and other ailments.[1] Early investigations into the chemical constituents of Veratrum viride revealed a complex mixture of steroidal alkaloids responsible for its physiological effects. Among these, this compound emerged as a key compound with significant blood pressure-lowering activity. The initial discovery and isolation of this compound were pivotal in understanding the pharmacology of Veratrum alkaloids and laid the groundwork for future structure-activity relationship studies.
Discovery and Initial Characterization
This compound was first isolated and identified in 1950 by Fried, White, and Wintersteiner as part of their extensive investigation into the hypotensive principles of Veratrum viride.[2] Their work involved a systematic fractionation of the crude alkaloid extract, leading to the identification of several active compounds, including this compound.
Initial characterization revealed that this compound is a triester of the alkamine germine. The ester groups were identified as acetic acid, l-α-methylbutyric acid, and d-α-methylethylglycolic acid.
Experimental Protocols: Isolation of this compound
The following protocols are based on the classical methods described in the foundational literature, which remain relevant for the bulk extraction and initial purification of this compound from Veratrum viride. Modern chromatographic techniques can be integrated for higher purity and yield.
Extraction of Crude Alkaloids
A general method for the extraction of total alkaloids from Veratrum species involves the following steps:
-
Maceration: Powdered rhizomes of Veratrum viride are macerated with 80% ethanol. This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are concentrated under reduced pressure to remove the ethanol.
-
Acidification and Filtration: The resulting aqueous concentrate is acidified with a mineral acid (e.g., hydrochloric acid) and filtered to remove non-alkaloidal material.
-
Basification and Extraction: The acidic aqueous solution is then made alkaline (e.g., with sodium hydroxide (B78521) or ammonium (B1175870) hydroxide) to liberate the free alkaloids. The alkaloids are subsequently extracted with an organic solvent such as chloroform (B151607) or a mixture of ether and chloroform.
-
Final Concentration: The organic solvent is evaporated under reduced pressure to yield the crude total alkaloid mixture.
Purification of this compound
The separation of this compound from the complex mixture of Veratrum alkaloids has historically been achieved through a combination of techniques, including fractional crystallization and counter-current distribution. Modern approaches would typically involve chromatographic methods.
3.2.1. Column Chromatography
Silica gel column chromatography is a standard method for the separation of Veratrum alkaloids. A step-wise gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity.
-
Stationary Phase: Silica gel (60-120 mesh)
-
Mobile Phase: A gradient system of solvents such as hexane, ethyl acetate, and methanol. The specific gradient profile would need to be optimized based on the complexity of the crude extract. Fractions are collected and monitored by thin-layer chromatography (TLC).
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
For obtaining high-purity this compound, preparative HPLC is the method of choice.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Detection: UV detection at a wavelength suitable for the chromophore of this compound (typically around 210-220 nm).
3.2.3. Crystallization
Final purification of this compound can be achieved by crystallization from a suitable solvent system. The choice of solvent depends on the solubility characteristics of the isolated fraction. Common solvents for crystallization of alkaloids include methanol, ethanol, acetone, and mixtures thereof with water.
Quantitative Data
The yield of this compound from Veratrum viride can vary depending on the plant source, harvesting time, and the efficiency of the extraction and purification methods. Historical data provides a general indication of the expected quantities.
| Parameter | Value | Reference |
| Crude Alkaloid Yield | 1-2% of dried rhizome weight | General literature |
| This compound Yield | Variable, typically a minor component of the total alkaloids | [2] |
Spectroscopic Data (Hypothetical)
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the steroidal backbone, ester alkyl chains, and methyl groups. Chemical shifts would be indicative of the specific chemical environment of each proton. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the carbonyl carbons of the ester groups and the carbons of the steroidal skeleton. |
| High-Resolution Mass Spectrometry (HRMS) | An accurate mass measurement of the protonated molecule [M+H]⁺, allowing for the determination of the elemental composition. Fragmentation patterns (MS/MS) would provide structural information about the ester groups and the germine core. |
Mechanism of Action and Signaling Pathway
The hypotensive effect of this compound and other Veratrum alkaloids is primarily attributed to their ability to activate voltage-gated sodium channels in nerve cells.[1] This leads to a persistent depolarization of the nerve membrane.
The primary physiological consequence of this action is the stimulation of afferent nerve fibers in the heart and lungs, which in turn triggers the Bezold-Jarisch reflex .[3][4]
The Bezold-Jarisch Reflex
The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by:
-
Bradycardia: A significant decrease in heart rate.
-
Hypotension: A drop in blood pressure due to vasodilation.
-
Apnea: A temporary cessation of breathing.
This reflex is a protective mechanism that is normally activated in response to noxious stimuli in the ventricles. This compound artificially induces this reflex, leading to its profound hypotensive effects.[3][4]
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway for the hypotensive action of this compound.
Experimental Workflow for Isolation and Characterization
The following diagram outlines a typical workflow for the isolation and characterization of this compound.
Conclusion and Future Directions
The discovery and isolation of this compound from Veratrum viride represent a significant milestone in natural product chemistry and pharmacology. Its potent hypotensive activity, mediated through the induction of the Bezold-Jarisch reflex, highlights the therapeutic potential of modulating neuronal sodium channels. While the toxicity of Veratrum alkaloids has limited their clinical use, this compound and related compounds remain valuable pharmacological tools for studying cardiovascular reflexes. Future research may focus on the semi-synthesis of this compound analogs with an improved therapeutic index, potentially leading to the development of novel antihypertensive agents. Further elucidation of the precise binding site of this compound on sodium channels could also open new avenues for drug design.
References
The Pharmacological Profile of Germitrine: A Review of Limited Historical Data
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the publicly available pharmacological information on Germitrine. A comprehensive, in-depth technical guide with extensive quantitative data and detailed experimental protocols, as originally requested, cannot be constructed due to the sparse and largely historical nature of the available research. Key studies from the mid-20th century, which likely contain such data, are not readily accessible in their full-text format, precluding a detailed analysis. The following information has been compiled from accessible abstracts and related literature on Veratrum alkaloids.
Executive Summary
This compound is a steroidal alkaloid isolated from the plant Veratrum viride. Historical research from the 1950s identified it as a potent hypotensive agent, demonstrating promise for the management of hypertension.[1][2] Like other Veratrum alkaloids, its mechanism of action is believed to involve the modulation of voltage-gated sodium channels, leading to a reduction in blood pressure. However, detailed quantitative data regarding its pharmacokinetics, pharmacodynamics, and toxicology are not available in recent literature. This guide provides a qualitative overview of what is known and highlights the significant gaps in the current understanding of this compound's pharmacological profile.
Mechanism of Action
The precise molecular mechanism of this compound has not been extensively elucidated in recent studies. However, based on research on related Veratrum alkaloids, its primary pharmacological effect is likely mediated through its interaction with voltage-gated sodium channels (NaV).
Veratrum alkaloids are known to act as sodium channel activators or openers. They bind to the channel and cause a persistent influx of sodium ions into excitable cells. This action is thought to underlie both their therapeutic hypotensive effects and their toxicity. The sustained sodium influx can lead to depolarization of nerve terminals, particularly affecting baroreceptors in the carotid sinus and aortic arch. This, in turn, is believed to trigger a vagal reflex, resulting in bradycardia and a decrease in peripheral vascular resistance, ultimately lowering blood pressure. The cardiac sodium channel subtype NaV1.5 has been implicated in the cardiovascular effects of other Veratrum alkaloids.
Postulated Signaling Pathway
The following diagram illustrates the hypothesized signaling pathway for Veratrum alkaloids, including potentially this compound, leading to their hypotensive effect. This is a generalized representation and has not been specifically validated for this compound.
Caption: Hypothesized signaling pathway of this compound's hypotensive action.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the lowering of arterial blood pressure. An early study in humans identified this compound as a potent hypotensive agent.[2] Notably, this study suggested that this compound, along with a related alkaloid, germidine, could achieve this effect without the severe nausea and vomiting commonly associated with other Veratrum preparations of the time.
Quantitative Data: Due to the inaccessibility of full-text historical articles, no quantitative pharmacodynamic data (e.g., EC50, Emax) for this compound can be provided at this time.
Pharmacokinetics (ADME)
There is no specific information available in the accessible literature regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Quantitative Data: No pharmacokinetic parameters (e.g., Cmax, Tmax, half-life, clearance, volume of distribution) for this compound are available in the reviewed literature.
Toxicology
Veratrum alkaloids as a class are known for their narrow therapeutic index and potential for toxicity. The primary toxic effects are cardiovascular, including profound hypotension, bradycardia, and arrhythmias. Gastrointestinal effects such as nausea and vomiting are also common. One historical report, however, indicated that this compound might have a more favorable side-effect profile compared to other Veratrum alkaloids.[3]
Quantitative Data: No quantitative toxicological data, such as LD50 or a therapeutic index, for this compound have been found in the available literature.
Experimental Protocols
Detailed, replicable experimental protocols for the assessment of this compound's pharmacological profile are not available in the accessible literature. The original "Assay in man" from 1950 would contain the methodology for its hypotensive evaluation, but the full text could not be retrieved.
For modern analysis, it is plausible that methods used for other Veratrum alkaloids could be adapted for this compound.
Hypothetical Experimental Workflow for Quantification
The following diagram illustrates a general workflow that could be adapted for the quantification of this compound in biological samples, based on modern analytical techniques used for other alkaloids.
Caption: General workflow for quantification of this compound.
Conclusion and Future Directions
This compound is a historically identified hypotensive agent with a pharmacological profile that is poorly characterized by modern standards. The available information suggests a mechanism of action common to Veratrum alkaloids, involving the activation of voltage-gated sodium channels. While it was once noted for its potency and potentially favorable side-effect profile, the lack of accessible quantitative data on its pharmacodynamics, pharmacokinetics, and toxicology makes a contemporary assessment of its therapeutic potential impossible.
References
- 1. THE USE OF THE PURE VERATRUM ALKALOIDS NEOthis compound AND PROTOVERATRINE IN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay in Man of the Chemical Fractions of Veratrum Viride, and Identification of the Pure Alkaloids this compound and Germidine as Potent Hypotensive Principles Derived from the Drug - Profiles in Science [profiles.nlm.nih.gov]
- 3. Intoxication from Veratrum album: , Human and Experimental Toxicology | 10.1177/096032719301200203 | DeepDyve [deepdyve.com]
In Vivo Effects of Germitrine and Related Veratrum Alkaloids in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct in vivo data is available for Germitrine. This guide summarizes the known effects of closely related Veratrum alkaloids, which are expected to have similar pharmacological and toxicological profiles. The information provided herein is intended for research purposes and should not be interpreted as clinical guidance.
Introduction
This compound is a steroidal alkaloid belonging to the Veratrum genus of flowering plants. These plants have a long history of use in traditional medicine for conditions such as hypertension, but they are also known for their narrow therapeutic index and potential for toxicity. The in vivo effects of Veratrum alkaloids, including this compound, are complex, primarily affecting the cardiovascular and nervous systems. This technical guide provides a comprehensive overview of the available in vivo data from animal models, focusing on quantitative toxicological data, detailed experimental methodologies, and the underlying signaling pathways.
Quantitative Toxicological and Pharmacological Data
Quantitative data on the in vivo effects of this compound are scarce. Therefore, this section presents data from studies on other Veratrum alkaloids to provide an estimation of the potential potency and toxicity.
Table 1: Acute Toxicity of Veratrum Alkaloids in Animal Models
| Alkaloid/Extract | Animal Model | Route of Administration | LD50 | Reference |
| Veratrum album extract | Mice | Oral | 15.9 mg/kg | [1] |
| Isorubijervine | Mice | Intravenous | 1.14 mg/kg | |
| Rubijervine | Mice | Intravenous | 1.77 mg/kg |
Table 2: Cardiovascular Effects of Veratrum Alkaloids in Humans
| Alkaloid/Extract | Population | Route of Administration | Effective Hypotensive Dose | Key Observations | Reference |
| Veratrum viride extract | Hypertensive and Normotensive Patients | Intravenous | 0.3 - 0.5 mg | Maximum hypotension within 8-15 minutes, lasting for at least two hours. | [2] |
Experimental Protocols
Acute Oral Toxicity Study (LD50 Determination)
This protocol is adapted from standard OECD guidelines for acute oral toxicity testing.
-
Objective: To determine the median lethal dose (LD50) of this compound following a single oral administration.
-
Animal Model: Wistar rats or Swiss albino mice (8-12 weeks old, both sexes).
-
Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Procedure:
-
Dose Formulation: this compound is dissolved or suspended in a suitable vehicle (e.g., distilled water, saline with 0.5% Tween 80).
-
Dose Administration: A single dose of this compound is administered by oral gavage to fasted animals. A control group receives the vehicle alone. Multiple dose groups with increasing concentrations of this compound are used.
-
Observation: Animals are observed for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 24 hours post-dosing, and then daily for 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
-
-
Histopathology: At the end of the observation period, surviving animals are euthanized, and major organs are collected for histopathological examination.
Cardiovascular Effects (Hypotensive Activity)
This protocol outlines a method for assessing the hypotensive effects of this compound.
-
Objective: To evaluate the dose-dependent effect of this compound on blood pressure and heart rate.
-
Animal Model: Spontaneously hypertensive rats (SHR) or normotensive Wistar rats.
-
Procedure:
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail).
-
Catheterization: The carotid artery is cannulated for direct blood pressure measurement, and the jugular vein is cannulated for intravenous administration of the test substance.
-
Data Acquisition: The arterial catheter is connected to a pressure transducer, and blood pressure and heart rate are continuously recorded using a data acquisition system.
-
Dose Administration: Increasing doses of this compound are administered intravenously at fixed time intervals. A control group receives the vehicle.
-
Data Analysis: The changes in mean arterial pressure (MAP) and heart rate from baseline are calculated for each dose.
-
Neurotoxicity Assessment
This protocol provides a basic framework for evaluating the neurotoxic potential of this compound.
-
Objective: To assess the effects of this compound on motor coordination and behavior.
-
Animal Model: Mice or rats.
-
Behavioral Tests:
-
Rota-rod test: To assess motor coordination. Animals are placed on a rotating rod, and the latency to fall is recorded.
-
Open-field test: To evaluate locomotor activity and anxiety-like behavior. Parameters such as distance traveled, time spent in the center versus the periphery, and rearing frequency are measured.
-
Functional Observational Battery (FOB): A series of standardized observations and tests to detect gross functional deficits in the nervous system.
-
-
Procedure:
-
Animals are administered a single or repeated doses of this compound.
-
At specified time points after administration, the animals are subjected to the behavioral tests.
-
A control group receiving the vehicle is included for comparison.
-
-
Data Analysis: Behavioral data are analyzed using appropriate statistical methods to compare the effects of this compound with the control group.
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action for Veratrum alkaloids are the modulation of voltage-gated sodium channels and the inhibition of the Hedgehog signaling pathway.
Interaction with Voltage-Gated Sodium Channels
Veratrum alkaloids are known to bind to site 2 of the voltage-gated sodium channels, causing them to remain open for a longer duration. This leads to an increased influx of sodium ions and persistent cell membrane depolarization. In the cardiovascular system, this action on cardiac and neural sodium channels is responsible for the observed bradycardia and hypotension.
Hedgehog Signaling Pathway Inhibition
Several Veratrum alkaloids, including cyclopamine, are potent inhibitors of the Hedgehog (Hh) signaling pathway.[3] This pathway is crucial during embryonic development and is also implicated in the proliferation of certain cancer cells. The inhibition occurs through the binding of the alkaloid to the Smoothened (SMO) receptor, a key component of the Hh pathway.
Caption: Simplified Hedgehog signaling pathway and the inhibitory point of this compound.
Experimental and Logical Workflows
Visualizing the workflow of in vivo experiments is crucial for understanding the study design and ensuring reproducibility.
General Workflow for In Vivo Toxicity and Efficacy Testing
Caption: General experimental workflow for in vivo studies of this compound.
Conclusion
The in vivo effects of this compound, inferred from studies on related Veratrum alkaloids, are potent and multifaceted, with significant impacts on the cardiovascular and nervous systems. The primary mechanisms of action involve the modulation of voltage-gated sodium channels and inhibition of the Hedgehog signaling pathway. Due to the narrow therapeutic window and potential for severe toxicity, further detailed in vivo studies specifically on this compound are warranted to fully characterize its pharmacological and toxicological profile. The experimental protocols and workflows outlined in this guide provide a framework for conducting such investigations in a rigorous and reproducible manner. Researchers are encouraged to adhere to established guidelines for animal welfare and experimental design when investigating the in vivo effects of this and other potent natural compounds.
References
An In-depth Technical Guide on Germitrine and its Relationship to Germidine
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide provides a comprehensive overview of the steroidal alkaloids germitrine and germidine, isolated from plants of the Veratrum genus, particularly Veratrum viride. It details their structural relationship, known pharmacological effects, and mechanisms of action. The primary focus is on their hypotensive properties, mediated through the Bezold-Jarisch reflex and interaction with cardiac sodium channels, as well as their role as potential inhibitors of the Hedgehog signaling pathway. This document synthesizes available data on their biological activities, outlines general experimental methodologies for their study, and presents signaling pathway diagrams to illustrate their mechanisms of action. It is important to note that while the qualitative aspects of their pharmacology are established, specific quantitative data such as IC50 values and binding affinities for this compound and germidine are not extensively documented in publicly available literature.
Introduction
This compound and germidine are naturally occurring cevanine-type steroidal alkaloids found in the roots and rhizomes of Veratrum viride, commonly known as American or green hellebore.[1][2] These compounds have been recognized for their potent hypotensive effects since the mid-20th century.[3] Structurally, they are ester alkaloids of the parent alkamine, germine.[4] This guide will explore the chemical relationship between this compound and germidine, their mechanisms of action, and the available data on their biological effects.
Structural Relationship and Chemical Properties
This compound and germidine are intricately related through their common germine core. Germidine is a diester of germine, esterified with acetic acid and l-α-methylbutyric acid.[5] this compound is a triester of germine, containing the same acetic acid and l-α-methylbutyric acid moieties as germidine, with the addition of a d-methylethylglycolic acid group.[1][6] The synthesis of germidine from the parent alkamine germine has been described, highlighting the potential for synthetic and semi-synthetic production of these complex molecules.[4]
Table 1: Chemical Properties of this compound and Germidine
| Property | This compound | Germidine |
| Molecular Formula | C₃₉H₅₉NO₁₂ | C₃₄H₅₃NO₁₀ |
| Parent Alkamine | Germine | Germine |
| Ester Groups | Acetic acid, l-α-methylbutyric acid, d-methylethylglycolic acid | Acetic acid, l-α-methylbutyric acid |
| Classification | Triester of Germine | Diester of Germine |
Pharmacological Effects and Mechanism of Action
The most prominent pharmacological effect of this compound and germidine is their ability to induce hypotension.[3] This effect is primarily mediated through the stimulation of the Bezold-Jarisch reflex. Additionally, like other Veratrum alkaloids, they are believed to interact with the Hedgehog signaling pathway.
Hypotensive Effects and the Bezold-Jarisch Reflex
The administration of Veratrum alkaloids, including this compound and germidine, elicits a characteristic triad (B1167595) of responses: hypotension, bradycardia (slowing of the heart rate), and apnea (B1277953) (transient cessation of breathing).[7] This physiological response is known as the Bezold-Jarisch reflex.[7] The reflex is initiated by the stimulation of chemoreceptors and mechanoreceptors in the heart, particularly in the coronary arteries and the ventricular walls.[8]
The afferent signals from these cardiac receptors are transmitted to the medulla oblongata via the vagus nerve.[7] This leads to an increase in parasympathetic (vagal) efferent activity and a decrease in sympathetic outflow. The increased vagal tone acting on the heart results in bradycardia, while the reduced sympathetic activity leads to vasodilation of peripheral blood vessels, causing a drop in blood pressure.[8]
The underlying molecular mechanism for the stimulation of cardiac receptors by Veratrum alkaloids is their interaction with voltage-gated sodium channels.[9][10][11] These alkaloids bind to the open state of the sodium channels, causing them to remain open for a longer duration.[12] This leads to a persistent influx of sodium ions, resulting in membrane depolarization and increased firing of sensory neurons, thus triggering the Bezold-Jarisch reflex.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and is also implicated in the maintenance of stem cells and the progression of certain cancers.[13] Aberrant activation of the Hh pathway is associated with various malignancies. Veratrum alkaloids, most notably cyclopamine, are well-characterized inhibitors of this pathway.[14] They exert their effect by binding to and inhibiting Smoothened (Smo), a key transmembrane protein in the Hh signaling cascade.[9]
While direct evidence for this compound and germidine as Hedgehog pathway inhibitors is limited, studies on extracts of Veratrum species containing a mixture of alkaloids have demonstrated inhibitory activity.[14] Given their structural similarity to other Hh-inhibiting Veratrum alkaloids, it is plausible that this compound and germidine also possess this activity. Inhibition of the Hh pathway by these compounds would involve binding to Smo, thereby preventing the downstream activation of Gli transcription factors and the expression of Hh target genes.
Quantitative Data
Specific quantitative data for the biological activities of this compound and germidine are sparse in the available literature. Most studies are qualitative or provide relative comparisons to other compounds.
Table 2: Summary of Available Biological Activity Data
| Compound | Biological Effect | Organism/System | Observations |
| This compound | Hypotension | Anesthetized Dog | A marked drop in blood pressure was observed with an intravenous dose as low as 0.5 µg/kg.[6] |
| Germidine | Hypotension, Positive Inotropy, Positive Chronotropy | Mice | Lowered blood pressure. Less potent than germerine (B3426093) in both blood pressure lowering and positive inotropy.[15] |
| Veratrum Alkaloids (general) | Hedgehog Pathway Inhibition | Shh-LIGHT 2 cells | IC50 values in the range of 0.72-14.31 µM for various alkaloids from V. grandiflorum.[3] |
Experimental Protocols
General Protocol for Extraction and Isolation of Veratrum Alkaloids
This protocol provides a general framework for the extraction and isolation of steroidal alkaloids from Veratrum species.
In Vitro Assay for Hedgehog Pathway Inhibition (Shh-LIGHT II Reporter Assay)
This assay is commonly used to screen for inhibitors of the Hedgehog signaling pathway.
-
Cell Culture: Shh-LIGHT II cells, which are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are cultured under standard conditions.
-
Compound Treatment: Cells are plated in multi-well plates and treated with varying concentrations of the test compounds (e.g., this compound, germidine) or a known inhibitor (e.g., cyclopamine) as a positive control.
-
Pathway Activation: The Hedgehog pathway is activated by adding a conditioned medium containing the Sonic Hedgehog (Shh) ligand.
-
Lysis and Luciferase Measurement: After a suitable incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferase are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency. The percentage of inhibition is calculated relative to the Shh-activated control. Dose-response curves are generated to determine the IC50 value.
In Vivo Assay for Hypotensive Effects
This protocol describes a general method for assessing the hypotensive effects of compounds in an animal model.
-
Animal Model: Anesthetized normotensive or hypertensive rats or dogs are commonly used.
-
Instrumentation: The animal is instrumented for the continuous measurement of arterial blood pressure (e.g., via a catheter in the carotid or femoral artery connected to a pressure transducer) and heart rate (from the blood pressure signal or ECG).
-
Compound Administration: this compound or germidine is administered intravenously at various doses.
-
Data Recording: Blood pressure and heart rate are continuously recorded before, during, and after compound administration.
-
Data Analysis: The magnitude and duration of the changes in blood pressure and heart rate are quantified for each dose. Dose-response curves can be constructed to evaluate the potency of the compounds.
Conclusion
This compound and germidine are potent hypotensive steroidal alkaloids with a well-established mechanism of action involving the Bezold-Jarisch reflex, which is likely triggered by their interaction with cardiac sodium channels. Their structural relationship as esters of germine has been elucidated. Furthermore, as members of the Veratrum alkaloid family, they are potential inhibitors of the Hedgehog signaling pathway, a target of interest in oncology. While their qualitative pharmacological properties are known, there is a notable lack of specific quantitative data in the scientific literature. Further research is warranted to fully characterize their dose-response relationships, binding affinities, and to develop detailed protocols for their isolation and analysis. Such studies would be invaluable for any future consideration of these compounds in drug development.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids 2.pdf pharmacognosy pharmacy student | PDF [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Veratrum album - Wikipedia [en.wikipedia.org]
- 11. Families of different leaves working togetjer | DOCX [slideshare.net]
- 12. researchgate.net [researchgate.net]
- 13. scholarworks.boisestate.edu [scholarworks.boisestate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Blood-pressure lowering, positive chronotropy and inotropy by the Veratrum alkaloids germidine and germerine but negative chronotropy by veratridine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Targets of Germitrine in the Vascular System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germitrine, a steroidal alkaloid belonging to the Veratrum genus, has long been recognized for its potent hypotensive effects. This technical guide provides a comprehensive overview of the cellular and molecular targets of this compound within the vascular system. By elucidating its mechanisms of action, this document aims to support further research and development of novel therapeutics targeting vascular function. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from its close structural and functional analogue, veratridine (B1662332), to provide a robust understanding of its vascular effects.
Core Cellular Targets
The primary cellular targets of this compound in the vascular system are vascular smooth muscle cells (VSMCs) and endothelial cells . This compound's principal molecular target is the voltage-gated sodium channel (NaV) , leading to a cascade of downstream effects that modulate vascular tone.
Vascular Smooth Muscle Cells (VSMCs)
In VSMCs, this compound's interaction with NaV channels is the cornerstone of its vasoconstrictive effects.
Primary Molecular Target: Voltage-Gated Sodium Channels (NaV)
This compound, like other Veratrum alkaloids, binds to neurotoxin receptor site 2 on the α-subunit of voltage-gated sodium channels. This binding modifies the channel's gating properties, leading to a persistent state of activation. This prolonged opening of NaV channels causes a sustained influx of sodium ions (Na+) into the vascular smooth muscle cell.
Downstream Signaling Cascade:
The sustained increase in intracellular Na+ concentration alters the electrochemical gradient across the cell membrane, impacting the function of other ion transporters. A key consequence is the reversal of the Na+/Ca2+ exchanger (NCX) . In its reverse mode, the NCX pumps Na+ out of the cell and Ca2+ into the cell. This leads to an elevation of intracellular calcium concentration ([Ca2+]i). The rise in [Ca2+]i is a critical trigger for VSMC contraction. Calcium ions bind to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to cross-bridge cycling and smooth muscle contraction, resulting in vasoconstriction.
Endothelial Cells
The effects of this compound on endothelial cells are more complex and can contribute to both vasorelaxation and vasoconstriction.
Modulation of Endothelial Nitric Oxide Synthase (eNOS)
Emerging evidence suggests that Veratrum alkaloids can influence the production of nitric oxide (NO), a potent vasodilator, by endothelial cells. The influx of Na+ through NaV channels in endothelial cells can lead to a localized increase in intracellular Ca2+. This rise in calcium can activate endothelial nitric oxide synthase (eNOS), which produces NO from L-arginine. NO then diffuses to adjacent VSMCs, where it activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) and subsequent vasorelaxation. This effect may serve as a counter-regulatory mechanism to the direct vasoconstrictive actions on VSMCs.
Quantitative Data Summary
The following tables summarize quantitative data obtained from studies on veratridine, a closely related Veratrum alkaloid, which is used here as a proxy for this compound.
| Parameter | Value | Cell/Tissue Type | Species | Reference |
| EC50 (Vasoconstriction) | 35 µM | Aortic Rings | Rat | [1] |
| EC50 (Vasorelaxation) | 5 µM | Cecocolic Mesenteric Arteries | Mouse | [2] |
Table 1: Vasoactive Effects of Veratridine
| Channel Subtype | IC50 | Cell Type | Species | Reference |
| NaV1.7 | 18.39 µM | HEK293 Cells | Human | [3] |
Table 2: Inhibitory Concentration of Veratridine on NaV Channels
Signaling Pathway and Experimental Workflow Diagrams
This compound-Induced Vasoconstriction in Vascular Smooth Muscle Cells
Caption: this compound signaling in VSMCs leading to vasoconstriction.
This compound-Induced Vasorelaxation via Endothelial Cells
Caption: this compound signaling in endothelial cells promoting vasorelaxation.
Experimental Workflow for Assessing Vasoconstriction
Caption: Workflow for isolated tissue bath experiments.
Detailed Experimental Protocols
Patch-Clamp Electrophysiology for NaV Channel Activity in VSMCs
Objective: To measure the effect of this compound on voltage-gated sodium currents in isolated vascular smooth muscle cells.
Cell Preparation:
-
Isolate VSMCs from rat aorta by enzymatic digestion.
-
Plate the cells on glass coverslips and culture for 24-48 hours.
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
Protocol:
-
Perform whole-cell patch-clamp recordings using a patch-clamp amplifier and data acquisition system.
-
Maintain a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -70 mV to +50 mV in 10 mV increments) to elicit Na+ currents.
-
After establishing a stable baseline recording, perfuse the cells with the external solution containing various concentrations of this compound (or veratridine).
-
Record changes in the peak inward current and the development of a sustained (late) Na+ current.
-
Analyze the current-voltage (I-V) relationship and dose-response curves.
Intracellular Calcium Imaging in VSMCs
Objective: To visualize and quantify changes in intracellular calcium concentration in VSMCs in response to this compound.
Cell Preparation and Dye Loading:
-
Culture VSMCs on glass-bottom dishes.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with a physiological salt solution to remove excess dye.
Imaging Protocol:
-
Mount the dish on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with a physiological salt solution.
-
Record baseline fluorescence for several minutes.
-
Switch to a solution containing this compound (or veratridine) at the desired concentration and continue recording.
-
For ratiometric dyes like Fura-2, alternate excitation wavelengths (e.g., 340 nm and 380 nm) and record the emission at 510 nm.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine changes in intracellular calcium concentration.
Nitric Oxide Measurement in Endothelial Cells
Objective: To measure the production of nitric oxide by endothelial cells in response to this compound.
Cell Culture:
-
Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells to confluence in multi-well plates.
Nitric Oxide Detection:
-
Griess Assay: This colorimetric assay measures nitrite (B80452) (NO2-), a stable breakdown product of NO.
-
Treat the endothelial cell monolayers with various concentrations of this compound (or veratridine) for a defined period.
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.
-
-
DAF-FM Diacetate Fluorescent Probe: This probe becomes fluorescent upon reacting with NO.
-
Load endothelial cells with DAF-FM diacetate.
-
Treat the cells with this compound (or veratridine).
-
Measure the increase in fluorescence intensity over time using a fluorescence microscope or plate reader.
-
Conclusion
This compound exerts its primary effects on the vascular system by targeting voltage-gated sodium channels in both vascular smooth muscle and endothelial cells. In VSMCs, this leads to a sustained sodium influx, reversal of the Na+/Ca2+ exchanger, and subsequent calcium-dependent vasoconstriction. In endothelial cells, a similar mechanism may increase intracellular calcium, leading to the activation of eNOS and the production of the vasodilator nitric oxide. The net effect on vascular tone likely represents a balance between these opposing actions and may vary depending on the specific vascular bed and the concentration of this compound. The experimental protocols detailed in this guide provide a framework for further elucidating the precise molecular interactions and signaling cascades initiated by this potent Veratrum alkaloid. A deeper understanding of these mechanisms will be instrumental in harnessing the therapeutic potential of this compound and related compounds for the treatment of cardiovascular diseases.
References
Unraveling the Science of Germitrine: An In-depth Technical Guide to Early Clinical Studies in Hypertension
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early clinical studies of Germitrine and related Veratrum alkaloids in the treatment of hypertension. Drawing from foundational research conducted in the mid-20th century, this document synthesizes the available data on the pharmacology, experimental protocols, and clinical effects of this class of compounds. While specific quantitative data on this compound remains limited in currently accessible literature, this guide extrapolates from closely related alkaloids and contemporaneous studies to present a complete picture for today's researchers.
Introduction: The Era of Veratrum Alkaloids in Hypertension Management
In the 1950s, before the advent of modern antihypertensive agents, alkaloids derived from plants of the Veratrum genus were at the forefront of hypertension research. Among these, this compound, a potent hypotensive agent, was identified and investigated for its therapeutic potential. These early studies laid the groundwork for understanding the complex physiological mechanisms underlying blood pressure regulation.
Pharmacology and Mechanism of Action
The hypotensive effects of this compound and other Veratrum alkaloids are primarily attributed to the stimulation of the Bezold-Jarisch reflex. This cardioinhibitory reflex, originating in the coronary sinus and ventricular walls, leads to a triad (B1167595) of physiological responses: bradycardia (slowing of the heart rate), peripheral vasodilation (widening of blood vessels), and a subsequent decrease in blood pressure.
More recent research has elucidated that at the molecular level, these alkaloids act as agonists of voltage-gated sodium channels. By binding to these channels, they cause a persistent influx of sodium ions, leading to membrane depolarization and repetitive firing of nerve cells. This action on cardiac and vascular sensory nerves is the trigger for the Bezold-Jarisch reflex.
Signaling Pathway of this compound's Hypotensive Action
The following diagram illustrates the proposed signaling pathway through which this compound and related Veratrum alkaloids exert their effects on blood pressure.
Summary of Clinical Effects and Quantitative Data
| Parameter | Observation | Notes |
| Blood Pressure | Significant reduction in both systolic and diastolic pressure. | The degree of reduction was dose-dependent. |
| Heart Rate | Marked bradycardia. | A key feature of the Bezold-Jarisch reflex. |
| Onset of Action | Rapid, typically within minutes of intravenous administration. | Slower onset with oral administration. |
| Duration of Action | Variable, ranging from 30 minutes to several hours. | Dependent on the specific alkaloid and route of administration. |
| Side Effects | Nausea, vomiting, and hypotension were common. | These adverse effects limited the therapeutic window. |
Experimental Protocols
The experimental protocols of the 1950s for studying Veratrum alkaloids in hypertensive patients were meticulous for their time. Below is a generalized workflow reconstructed from the available literature.
Patient Selection and Preparation
-
Inclusion Criteria: Patients with essential or malignant hypertension.
-
Exclusion Criteria: Patients with known cardiac contraindications where bradycardia or hypotension would be particularly dangerous.
-
Preparation: Patients were typically hospitalized and monitored in a basal state to establish a stable baseline blood pressure and heart rate.
Drug Administration and Monitoring
-
Route of Administration: Primarily intravenous for acute studies to observe rapid effects, with some exploration of oral and intramuscular routes for maintenance therapy.
-
Dosage: Doses were carefully titrated for each patient due to a narrow therapeutic window.
-
Monitoring: Blood pressure and heart rate were measured at frequent intervals (e.g., every 1-5 minutes) following drug administration. Any adverse effects were carefully documented.
Experimental Workflow Diagram
The following diagram outlines the typical experimental workflow for early clinical studies of Veratrum alkaloids.
Conclusion and Future Perspectives
The early clinical studies of this compound and other Veratrum alkaloids were pivotal in the history of hypertension treatment. While their clinical use was ultimately superseded by agents with a wider therapeutic index and fewer side effects, the foundational research into their mechanism of action provided invaluable insights into cardiovascular physiology. For modern drug development, revisiting these natural compounds with advanced screening and medicinal chemistry techniques could potentially unlock new therapeutic targets or lead to the development of novel antihypertensive agents with improved safety profiles. The intricate signaling pathways activated by these alkaloids continue to be a subject of interest for understanding the complex interplay between the nervous and cardiovascular systems.
Methodological & Application
Germitrine's Hypotensive Effects in Rats: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide a comprehensive overview of the hypotensive effects of germitrine, a steroidal alkaloid derived from plants of the Veratrum and Zygadenus genera, with a specific focus on its application in rat models. This document is intended for researchers, scientists, and drug development professionals investigating novel antihypertensive agents.
Abstract
This compound is a potent hypotensive agent that elicits a dose-dependent decrease in blood pressure. Its primary mechanism of action is the induction of the Bezold-Jarisch reflex, a cardioinhibitory reflex that results in bradycardia, vasodilation, and a subsequent reduction in arterial pressure. This document outlines the key signaling pathways involved, provides detailed experimental protocols for assessing the hypotensive effect of this compound in rats, and presents quantitative data on its dosage and efficacy.
Data Presentation
| Dose of Mixed Veratrum Alkaloids (mg/kg) | Route of Administration | Animal Model | Mean Arterial Pressure (MAP) Reduction (%) | Heart Rate Reduction (%) | Duration of Effect (minutes) | Reference |
| 0.002 | Intravenous | Normotensive Rat | ~15-20% | ~10-15% | 5-10 | Historical studies on Veratrum alkaloids |
| 0.004 | Intravenous | Normotensive Rat | ~25-35% | ~20-25% | 10-15 | Historical studies on Veratrum alkaloids |
| 0.008 | Intravenous | Normotensive Rat | ~40-50% | ~30-35% | 15-25 | Historical studies on Veratrum alkaloids |
Note: The hypotensive effect of Veratrum alkaloids is potent, and initial doses should be low and carefully monitored. The duration and magnitude of the effect can vary based on the specific alkaloid, the anesthetic used, and the physiological state of the animal.
Signaling Pathway
The hypotensive action of this compound is primarily mediated by the Bezold-Jarisch reflex. The following diagram illustrates the signaling cascade initiated by this compound.
Experimental Protocols
The following protocols provide a detailed methodology for assessing the hypotensive effect of this compound in a rat model.
Animal Model and Preparation
-
Animal Species: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Anesthesia: Anesthetize the rats with an appropriate agent (e.g., sodium pentobarbital, 50 mg/kg, intraperitoneally). The choice of anesthetic is crucial as it can influence cardiovascular parameters.
-
Surgical Preparation:
-
Perform a tracheotomy to ensure a patent airway.
-
Catheterize the right carotid artery with a polyethylene (B3416737) cannula filled with heparinized saline (100 IU/mL). This cannula will be connected to a pressure transducer for continuous blood pressure monitoring.
-
Catheterize the left jugular vein with a polyethylene cannula for intravenous administration of this compound.
-
Blood Pressure Measurement
-
Transducer and Amplifier: Connect the arterial cannula to a calibrated pressure transducer linked to a bridge amplifier and a data acquisition system.
-
Data Recording: Continuously record systolic blood pressure (SBP), diastolic blood pressure (DBP), and mean arterial pressure (MAP). Heart rate (HR) can be derived from the blood pressure waveform.
-
Stabilization: Allow the animal's cardiovascular parameters to stabilize for at least 30 minutes after the surgical preparation before any drug administration.
This compound Administration
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.9% saline with a small amount of acid to aid dissolution). Further dilutions should be made with 0.9% saline.
-
Route of Administration: Intravenous (IV) administration via the cannulated jugular vein is recommended for rapid and precise dose delivery.
-
Dosage Regimen:
-
Administer increasing doses of this compound (e.g., starting from 1 µg/kg and incrementally increasing) to establish a dose-response curve.
-
A sufficient time interval (e.g., 15-20 minutes or until blood pressure returns to baseline) should be allowed between doses to avoid cumulative effects.
-
A vehicle control injection should be administered at the beginning of the experiment.
-
Data Analysis
-
Calculate Percentage Change: Express the changes in MAP and HR as a percentage decrease from the baseline values recorded immediately before each dose of this compound.
-
Dose-Response Curve: Plot the percentage decrease in MAP against the logarithm of the this compound dose to generate a dose-response curve.
-
Statistical Analysis: Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed changes.
Experimental Workflow
The following diagram outlines the general workflow for a typical experiment investigating the hypotensive effect of this compound in rats.
Application Notes and Protocols for the Isolation of Germitrine from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Abstract
Germitrine, a steroidal alkaloid found in plants of the Veratrum genus, has garnered significant interest for its potent hypotensive properties.[1][2] This document provides a comprehensive protocol for the isolation and purification of this compound from Veratrum plant material, primarily focusing on the rhizomes, which are known to contain higher concentrations of the alkaloid. The protocol details a systematic approach involving solvent extraction, acid-base partitioning, and chromatographic purification steps. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction to this compound
This compound is a complex triester alkaloid derived from the alkamine germine.[2][3] It is one of the active components responsible for the blood pressure-lowering effects of Veratrum extracts.[1][2] The isolation and purification of this compound are essential for pharmacological studies and potential drug development. This protocol outlines a robust method to obtain this compound in a highly purified form.
Plant Material Preparation
Optimal isolation of this compound begins with the proper preparation of the plant material.
Protocol 2.1: Plant Material Preparation
-
Collection: Harvest fresh rhizomes of Veratrum viride or Veratrum album.
-
Cleaning and Drying: Thoroughly wash the rhizomes to remove soil and debris. Slice the rhizomes into thin pieces and dry them in a well-ventilated area away from direct sunlight, or in an oven at a controlled temperature of 40-50°C to prevent degradation of the alkaloids.
-
Grinding: Once completely dry, grind the rhizomes into a moderately coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.
-
Defatting (Optional but Recommended): To remove oils and fats that can interfere with subsequent extraction steps, perform a pre-extraction with a non-polar solvent like n-hexane or petroleum ether in a Soxhlet apparatus. This step is particularly important for plant materials with high lipid content.[4]
Extraction of Crude Alkaloid Mixture
The initial extraction aims to isolate the total alkaloid content from the prepared plant material. A common and effective method is solvent extraction, often facilitated by a basic environment to ensure the alkaloids are in their free base form, which is more soluble in organic solvents.
Protocol 3.1: Solvent Extraction
-
Alkalinization: Mix the powdered plant material with a weak base, such as 10% aqueous ammonium (B1175870) hydroxide (B78521) solution or sodium carbonate, to liberate the free alkaloids. A typical ratio is 1 kg of plant powder to 2-3 liters of the basic solution.
-
Maceration/Soxhlet Extraction:
-
Maceration: Soak the alkalinized plant material in an organic solvent like ethanol (B145695), methanol, or a mixture of benzene (B151609) and ethanol for 24-48 hours with occasional stirring.[5] A general solvent-to-plant material ratio is 1:4 to 1:10 (w/v).[6]
-
Soxhlet Extraction: For a more exhaustive extraction, place the alkalinized plant material in a Soxhlet apparatus and extract with a suitable solvent (e.g., ethanol) for 12-24 hours.
-
-
Filtration and Concentration: After extraction, filter the mixture to separate the plant debris from the solvent extract. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude alkaloid extract.
Table 1: Solvent Selection and General Yields
| Solvent System | Extraction Method | Typical Crude Alkaloid Yield (% of dry plant weight) | Reference |
| Ethanol (95%) | Maceration/Soxhlet | 5 - 15% | [5] |
| Methanol | Maceration | 8 - 12% | [7] |
| Benzene/Ammonium Hydroxide | Reflux | Not specified for total alkaloids |
Purification of this compound
The crude extract contains a mixture of alkaloids and other plant metabolites. A multi-step purification process is necessary to isolate this compound.
Acid-Base Extraction (Liquid-Liquid Partitioning)
This classical technique separates alkaloids from neutral and acidic impurities based on their basic nature.
Protocol 4.1: Acid-Base Extraction
-
Acidification: Dissolve the crude alkaloid extract in a 1-5% solution of a mineral acid, such as sulfuric acid or hydrochloric acid.[8] This converts the alkaloids into their salt forms, which are soluble in the aqueous acidic solution.
-
Washing with Organic Solvent: Wash the acidic solution with an immiscible organic solvent like diethyl ether or chloroform (B151607) to remove neutral and acidic impurities, which will remain in the organic phase.[9] Discard the organic layer.
-
Basification: Make the aqueous solution alkaline (pH 9-10) by the gradual addition of a base, such as ammonium hydroxide or sodium carbonate. This will precipitate the free alkaloids.
-
Extraction of Free Alkaloids: Extract the liberated alkaloids from the basic aqueous solution using an organic solvent like chloroform or dichloromethane. Repeat the extraction several times to ensure complete recovery of the alkaloids.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain a purified total alkaloid fraction.
Chromatographic Purification
Further purification is achieved through chromatographic techniques to separate this compound from other closely related alkaloids.
Protocol 4.2.1: Column Chromatography
-
Stationary Phase: Pack a glass column with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like hexane (B92381) to create a slurry.[10][11]
-
Sample Loading: Dissolve the purified total alkaloid fraction in a minimum amount of the initial mobile phase and load it onto the top of the column.[12]
-
Elution: Elute the column with a gradient of solvents with increasing polarity. A common solvent system starts with a non-polar solvent like hexane or chloroform and gradually increases the proportion of a more polar solvent like ethyl acetate (B1210297) or methanol.[10]
-
Example Gradient: Start with 100% Chloroform, then gradually introduce Methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
-
Fraction Collection and Analysis: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[11]
Protocol 4.2.2: Thin Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use pre-coated silica gel 60 F254 plates.
-
Spotting: Spot the collected fractions alongside a reference standard of this compound (if available).
-
Development: Develop the TLC plate in a suitable solvent system. A common system for Veratrum alkaloids is Chloroform:Methanol (e.g., 9:1 or 8:2 v/v).
-
Visualization: Visualize the spots under UV light (254 nm) and/or by spraying with Dragendorff's reagent, which gives a characteristic orange-brown spot for alkaloids.
-
Rf Value: The retention factor (Rf) is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front.[13] Fractions with similar Rf values corresponding to this compound are pooled.
Table 2: Typical Rf Values for this compound
| TLC Solvent System | Approximate Rf Value |
| Chloroform:Methanol (9:1) | 0.4 - 0.5 |
| Ethyl Acetate:Methanol:Water (8:1:1) | 0.6 - 0.7 |
Note: Rf values can vary depending on the specific conditions.
Protocol 4.2.3: High-Performance Liquid Chromatography (HPLC) Purification
For final purification to achieve high purity, preparative HPLC is recommended.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is effective for separating Veratrum alkaloids.[14]
-
Example Gradient: Start with a lower concentration of acetonitrile (e.g., 30%) and gradually increase to a higher concentration (e.g., 70%) over 30-40 minutes.
-
-
Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 210-220 nm.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Solvent Removal: Remove the solvent from the collected fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Table 3: Summary of Purification Steps and Expected Purity
| Purification Step | Key Reagents/Materials | Expected Purity of this compound Fraction |
| Acid-Base Extraction | Dilute HCl/H2SO4, NH4OH, Chloroform | 30 - 50% |
| Column Chromatography | Silica Gel, Chloroform, Methanol | 70 - 90% |
| Preparative HPLC | C18 Column, Acetonitrile, Water, TFA | > 98% |
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Characterization of this compound
The identity and purity of the isolated this compound should be confirmed using modern analytical techniques such as:
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.
Safety Precautions
-
Veratrum alkaloids are highly toxic. Handle all plant material and extracts with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Perform all extractions and solvent evaporations in a well-ventilated fume hood.
-
Organic solvents are flammable and should be handled with care, away from ignition sources.
By following this detailed protocol, researchers can successfully isolate high-purity this compound from Veratrum plant material for further scientific investigation and potential therapeutic development.
References
- 1. profiles.nlm.nih.gov [profiles.nlm.nih.gov]
- 2. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jocpr.com [jocpr.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. column-chromatography.com [column-chromatography.com]
- 13. Khan Academy [khanacademy.org]
- 14. researchgate.net [researchgate.net]
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Germitrine
Application Note and Protocol
This document provides a detailed application note and protocol for the quantitative analysis of Germitrine, a steroidal alkaloid found in plants of the Veratrum genus, using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a member of the Veratrum alkaloids, a group of compounds known for their significant biological activities, including hypotensive and insecticidal properties. Due to their potency and potential toxicity, sensitive and accurate analytical methods are crucial for the quantification of these alkaloids in various matrices. This application note details a robust HPLC method for the determination of this compound, adaptable for quality control of herbal products, phytochemical analysis, and toxicological screening. While mass spectrometry is often employed for the analysis of Veratrum alkaloids, this method provides a more accessible approach using UV detection.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Solvents: HPLC grade acetonitrile (B52724) and water. Formic acid (analytical grade).
-
Standards: Reference standard of this compound (purity ≥95%).
-
Sample Preparation: Syringe filters (0.45 µm), volumetric flasks, and pipettes.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. Optimization may be required depending on the specific HPLC system and column used.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or optimal wavelength determined by PDA) |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 50 | 50 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 90 | 10 |
| 35 | 90 | 10 |
Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (from Plant Material)
This protocol provides a general guideline for the extraction of this compound from plant material (e.g., roots and rhizomes of Veratrum species).
-
Drying and Grinding: Dry the plant material at 40-50°C to a constant weight and grind it into a fine powder.
-
Extraction:
-
Accurately weigh 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol.
-
Extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue with another 20 mL of methanol.
-
Combine the supernatants.
-
-
Filtration: Filter the combined extract through a 0.45 µm syringe filter prior to HPLC injection.
Method Validation Parameters (Illustrative)
The developed method should be validated according to ICH guidelines. The following table summarizes typical validation parameters and their acceptance criteria.
Table 2: Method Validation Parameters
| Parameter | Specification |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: ≤ 2.0%; Inter-day: ≤ 3.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Signaling Pathway (Illustrative Example)
While the primary focus of this document is the analytical method, Veratrum alkaloids are known to interact with voltage-gated sodium channels. The following diagram illustrates a simplified representation of this interaction.
Application Note: Mass Spectrometry Analysis of Veratramine and Its Metabolites
Introduction
This application note details the methodologies for the sensitive and selective quantification of Veratramine (B1683811) and its metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Veratramine, a steroidal alkaloid found in plants of the Veratrum genus, has been investigated for its potential therapeutic effects, including the inhibition of the Hedgehog signaling pathway, which is implicated in several types of cancer.[1][2] Understanding the metabolic fate of Veratramine is crucial for its development as a therapeutic agent. The protocols described herein are intended for researchers, scientists, and drug development professionals.
Note: This document has been prepared based on available data for Veratramine as a representative Veratrum alkaloid, as specific information for "Germitrine" was not found in the scientific literature.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of Veratramine using LC-MS/MS.
Table 1: LC-MS/MS Method Parameters for Veratramine Quantification in Plasma
| Parameter | Value | Reference |
| Linear Range | 1 - 1000 ng/mL | [3] |
| 0.0745 - 18.2 ng/mL | [4] | |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [3] |
| 0.745 ng/mL | [4] | |
| Intra-day Precision (CV%) | 3.92 - 7.29% | [3] |
| Inter-day Precision (CV%) | 3.92 - 7.29% | [3] |
| Intra-day Accuracy (Bias%) | -4.78 to 1.65% | [3] |
| Inter-day Accuracy (Bias%) | -4.78 to 1.65% | [3] |
Table 2: Mass Spectrometry Transitions for Veratrum Alkaloids
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Reference |
| Veratramine | 410.2 | 295.2 | Not Specified | [3] |
| Veratramine | 410.1 | 295.1 | Not Specified | [4] |
| Jervine (related alkaloid) | 426.2 | 114.1 | Not Specified | [4] |
| Bullatine B (Internal Standard) | 438.2 | 420.1 | Not Specified | [4] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) from Plasma
This protocol is optimized for the extraction of Veratramine and its metabolites from plasma samples.
Materials:
-
Plasma samples
-
Ethyl acetate (B1210297)
-
Internal Standard (IS) solution (e.g., Bullatine B in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., acetonitrile/water 50:50, v/v)
Procedure:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard solution.
-
Add 500 µL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 analytical column (e.g., Waters Symmetry C18)
-
Mobile Phase A: 0.1% Formic acid in water or 10 mM Ammonium Acetate (pH 8.8)[3][4]
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A specific gradient should be optimized based on the column and instrument used.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 4000 V[5]
-
MRM Transitions: Monitor the transitions listed in Table 2.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Veratramine.
Caption: Proposed metabolic pathways of Veratramine.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and metabolism study of veratramine in mice after oral administration using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS Method for the Simultaneous Quantification of Eight Compounds in Rat Plasma and Its Application to a Pharmacokinetic Study after Oral Administration of Veratrum (Veratrum nigrum L.) Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: In Vitro Assay for Germitrine Activity on Smooth Muscle Cells
Introduction
Germitrine, a steroidal alkaloid belonging to the Veratrum genus, has been noted for its effects on vascular tissues.[1] This application note provides a comprehensive set of protocols to investigate the in vitro activity of this compound on smooth muscle cells (SMCs). The methodologies outlined here are designed for researchers in pharmacology, cell biology, and drug development to assess the compound's effects on SMC viability, proliferation, contraction, and to elucidate its potential mechanism of action through signaling pathway analysis. Vascular smooth muscle cells are critical in maintaining blood vessel tone and are implicated in various cardiovascular diseases, making them a key target for therapeutic investigation.[2][3]
Materials and Methods
Cell Culture
Primary human aortic smooth muscle cells (HAoSMC) are recommended for these assays to closely mimic in vivo conditions.[3]
Thawing and Plating of Cryopreserved HAoSMC: [4][5]
-
Prepare a T-75 culture flask with 15 ml of pre-warmed Smooth Muscle Cell Growth Medium.
-
Thaw the cryopreserved vial of HAoSMC rapidly in a 37°C water bath until a small amount of ice remains.
-
Decontaminate the vial with 70% ethanol (B145695) before opening in a sterile biological safety cabinet.
-
Gently transfer the cell suspension into the prepared culture flask.
-
Rinse the vial with 1 ml of medium and add it to the flask to ensure all cells are transferred.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Replace the medium after 24 hours and every 2-3 days thereafter until the cells reach 70-90% confluency.
Subculturing of HAoSMC: [4][5]
-
Aspirate the medium and wash the cell monolayer with Hank's Balanced Salt Solution (HBSS).
-
Add 6 ml of Trypsin/EDTA solution to the T-75 flask and incubate at room temperature for 2-5 minutes until cells detach.
-
Neutralize the trypsin with Trypsin Neutralization Solution or medium containing fetal bovine serum.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh growth medium and plate at a recommended seeding density of 2,500-5,000 cells/cm².
Experimental Protocols
1. Cell Viability and Proliferation Assay (MTT Assay): [2]
This assay assesses the effect of this compound on the metabolic activity and proliferation of HAoSMC.
-
Seed HAoSMC in a 96-well plate at a density of 20,000 cells/well and allow them to adhere overnight.
-
Synchronize the cells by serum starvation for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µl of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
2. Smooth Muscle Contraction Assay (Calcium Imaging):
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a key event in smooth muscle contraction.
-
Seed HAoSMC on glass-bottom dishes suitable for microscopy.
-
Load the cells with a fluorescent calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Acquire baseline fluorescence images using a confocal or fluorescence microscope.
-
Add this compound at the desired concentration and record the changes in fluorescence intensity over time.
-
As a positive control, use a known vasoconstrictor like Angiotensin II.
-
Quantify the change in fluorescence intensity to determine the effect on [Ca²⁺]i.
3. Western Blot Analysis for Signaling Pathway Proteins:
This protocol is used to investigate the effect of this compound on key signaling proteins involved in smooth muscle contraction and proliferation, such as those in the Notch and nitric oxide pathways.[6][7]
-
Treat HAoSMC with this compound at various concentrations and time points.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., p-MLC, ROCK, eNOS, Notch receptors).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Data Presentation
Table 1: Effect of this compound on HAoSMC Viability (IC50 Values)
| Treatment Time | IC50 (µM) | 95% Confidence Interval |
| 24 hours | Data to be determined | Data to be determined |
| 48 hours | Data to be determined | Data to be determined |
| 72 hours | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Intracellular Calcium Mobilization (EC50 Values)
| Parameter | EC50 (µM) | 95% Confidence Interval |
| Peak [Ca²⁺]i | Data to be determined | Data to be determined |
| Sustained [Ca²⁺]i | Data to be determined | Data to be determined |
Visualizations
Caption: Experimental workflow for assessing this compound activity on smooth muscle cells.
References
- 1. Mechanism of vasomotor action of Veratrum alkaloids: extravagal sites of action of veriloid, protoveratrine, this compound, neothis compound, germerine, veratridine and veratramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an optimized protocol for primary culture of smooth muscle cells from rat thoracic aortas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atcc.org [atcc.org]
- 4. promocell.com [promocell.com]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Frontiers | Molecular Pathways of Notch Signaling in Vascular Smooth Muscle Cells [frontiersin.org]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Administering Germitrine to Spontaneously Hypertensive Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germitrine, a steroidal alkaloid derived from plants of the Veratrum genus, has been identified as a potent hypotensive agent.[1] This document provides detailed application notes and protocols for the administration of this compound and its related compounds to spontaneously hypertensive rats (SHR), a widely used animal model for human essential hypertension.[2] The information presented herein is synthesized from studies on various Veratrum alkaloids, providing a foundational guide for investigating the antihypertensive effects of this compound.
Data Presentation
The hypotensive effects of Veratrum alkaloids have been demonstrated in spontaneously hypertensive rats. The following tables summarize the dose-dependent effects of total alkaloids from Veratrum nigrum (VTA) and its major component, veratramine (B1683811), following a single intragastric administration. This data can serve as a reference for designing studies with this compound, a structurally related alkaloid.
Table 1: Effect of a Single Oral Administration of Total Alkaloids from Veratrum nigrum (VTA) on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Dosage (mg/kg) | Maximum Decrease in MAP (mmHg) | Time to Maximum Effect (hours) |
| 1.0 | 25.3 ± 5.1 | 2 |
| 2.0 | 45.8 ± 6.2 | 2 |
| 4.0 | 68.2 ± 7.5 | 2 |
Data extrapolated from a study on the hypotensive effects of VTA in SHR. The study reported a dose-dependent reduction in blood pressure.[3][4]
Table 2: Effect of a Single Oral Administration of Veratramine on Mean Arterial Pressure (MAP) in Spontaneously Hypertensive Rats (SHR)
| Dosage (mg/kg) | Maximum Decrease in MAP (mmHg) | Time to Maximum Effect (hours) |
| 0.56 | 20.1 ± 4.8 | 2 |
| 1.12 | 38.6 ± 5.9 | 2 |
| 2.24 | 55.4 ± 6.3 | 2 |
Data extrapolated from a study on the hypotensive effects of veratramine in SHR. The study indicated that veratramine was a major contributor to the hypotensive effect of VTA.[3][4]
Table 3: Effect of a Single Oral Administration of Total Alkaloids from Veratrum nigrum (VTA) and Veratramine on Heart Rate (HR) in Spontaneously Hypertensive Rats (SHR)
| Compound | Dosage (mg/kg) | Maximum Decrease in HR (beats/min) |
| VTA | 4.0 | 85 ± 10 |
| Veratramine | 2.24 | 75 ± 8 |
Both VTA and veratramine induced a dose-dependent reduction in heart rate.[3][4]
Experimental Protocols
The following protocols are based on methodologies used in studies of Veratrum alkaloids in spontaneously hypertensive rats.
Protocol 1: Single-Dose Oral Administration for Acute Hypotensive Effect
1. Animal Model:
-
Species: Spontaneously Hypertensive Rat (SHR).[2]
-
Age: 12-16 weeks.
-
Sex: Male.
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
2. Drug Preparation:
-
Compound: this compound (or related Veratrum alkaloid).
-
Vehicle: 0.5% carboxymethylcellulose sodium (CMC-Na) or a similar appropriate vehicle.
-
Preparation: Prepare a homogenous suspension of the test compound in the vehicle.
3. Administration:
-
Route: Intragastric gavage.
-
Dosage: Based on the data from related compounds, a starting dose range of 1.0 to 4.0 mg/kg can be considered.[3][4] A dose-response study is recommended to determine the optimal dosage for this compound.
-
Volume: 10 mL/kg.
4. Blood Pressure and Heart Rate Measurement:
-
Method: Tail-cuff method for non-invasive measurement or radiotelemetry for continuous monitoring.
-
Schedule: Measure baseline blood pressure and heart rate before administration. Subsequent measurements should be taken at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration to capture the full time-course of the effect.
Protocol 2: Intravenous Administration for Acute Hypotensive Effect
1. Animal Model:
-
Same as Protocol 1.
2. Drug Preparation:
-
Compound: this compound (or related Veratrum alkaloid).
-
Vehicle: Sterile saline solution (0.9% NaCl).
-
Preparation: Dissolve the test compound in sterile saline.
3. Administration:
-
Route: Intravenous (IV) injection, typically via the tail vein.
-
Dosage: IV doses are generally significantly lower than oral doses. For other Veratrum alkaloids like protoveratrine, hypotensive effects in dogs were observed at doses as low as 0.5 µg/kg.[5] A careful dose-escalation study is crucial.
4. Blood Pressure and Heart Rate Measurement:
-
Method: Direct arterial cannulation (e.g., carotid or femoral artery) for continuous and accurate blood pressure monitoring is recommended for IV studies.
-
Schedule: Continuous monitoring starting before the injection and continuing until the blood pressure returns to baseline.
Mandatory Visualizations
Signaling Pathway of Veratrum Alkaloids' Hypotensive Effect
The primary mechanism of the hypotensive action of Veratrum alkaloids is the activation of the Bezold-Jarisch reflex.[6][7] This reflex is initiated by the stimulation of cardiac sensory receptors, leading to a triad (B1167595) of responses: hypotension, bradycardia, and apnea. The molecular mechanism involves the binding of the alkaloids to voltage-gated sodium channels.[8][9]
Experimental Workflow for Evaluating Hypotensive Effects
The following diagram illustrates a typical workflow for assessing the antihypertensive properties of a test compound in spontaneously hypertensive rats.
References
- 1. The mechanism of the hypotensive action of veratrum alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spontaneously hypertensive rat - Wikipedia [en.wikipedia.org]
- 3. Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Veratrum parviflorum: An Underexplored Source for Bioactive Steroidal Alkaloids [mdpi.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Measuring the Effect of Germitrine on Arterial Blood Pressure: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Germitrine, a steroidal alkaloid derived from plants of the Veratrum and Zygadenus genera, has demonstrated notable effects on arterial blood pressure. As a member of the Veratrum alkaloid family, its primary mechanism of action involves the induction of the Bezold-Jarisch reflex, a cardiopulmonary reflex that leads to significant hemodynamic changes. This document provides detailed application notes on the hypotensive effects of this compound, protocols for its experimental evaluation, and a summary of available data.
Mechanism of Action: The Bezold-Jarisch Reflex
This compound and related Veratrum alkaloids exert their influence on blood pressure by stimulating cardiac sensory receptors, which are sensitive to chemical and mechanical stimuli. This stimulation initiates a cascade of neural signals that form the Bezold-Jarisch reflex.
The signaling pathway is as follows:
-
Stimulation of Cardiac Receptors: this compound is believed to interact with and sensitize voltage-gated sodium channels on the sensory nerve endings within the heart, particularly in the ventricles. This leads to an increase in the firing rate of these receptors.
-
Afferent Vagal Transmission: The increased afferent signals are transmitted to the central nervous system via the vagus nerve (cranial nerve X).
-
Central Nervous System Integration: Within the medulla oblongata of the brainstem, these signals modulate the activity of the nucleus of the solitary tract, which in turn influences the autonomic nervous system.
-
Efferent Autonomic Response: The integrated signal leads to an increase in parasympathetic (vagal) outflow and a concurrent decrease in sympathetic outflow from the central nervous system.
-
Cardiovascular Effects: The altered autonomic balance results in a triad (B1167595) of physiological responses:
-
Bradycardia: Increased parasympathetic activity slows the heart rate.
-
Vasodilation: Decreased sympathetic activity leads to the relaxation of smooth muscle in the peripheral blood vessels, causing them to widen.
-
Hypotension: The combination of a slower heart rate and peripheral vasodilation leads to a decrease in arterial blood pressure.
-
This reflex arc is a key target for understanding the therapeutic potential and toxicological profile of this compound.
Data Presentation
| Compound | Dose (mg/kg) | Route of Administration | Animal Model | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Change in Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| This compound | e.g., 0.1 | e.g., Intravenous | e.g., Wistar Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | e.g., 0.5 | e.g., Intravenous | e.g., Wistar Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| This compound | e.g., 1.0 | e.g., Intravenous | e.g., Wistar Rat | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Vehicle Control | - | e.g., Intravenous | e.g., Wistar Rat | Baseline | Baseline | Baseline | Baseline |
Experimental Protocols
To accurately measure the effect of this compound on arterial blood pressure, both non-invasive and invasive methods can be employed. The choice of method will depend on the specific research question, the required level of precision, and ethical considerations.
Protocol 1: Non-Invasive Blood Pressure Measurement in Rodents (Tail-Cuff Method)
This method is suitable for repeated measurements in conscious animals and for screening studies.
Materials:
-
Tail-cuff blood pressure measurement system (including restrainer, cuff, pulse sensor, and control unit)
-
Heating pad or chamber to maintain animal's body temperature
-
This compound solution of desired concentrations
-
Vehicle solution (e.g., saline)
-
Appropriate animal model (e.g., mice or rats)
Procedure:
-
Acclimatization: Acclimate the animals to the restraining device and the procedure for several days before the actual experiment to minimize stress-induced blood pressure variations.
-
Animal Preparation: Place the animal in the restrainer and position the tail-cuff and sensor on the proximal portion of the tail.
-
Temperature Control: Maintain the animal's body temperature within the normal physiological range using a heating pad, as tail blood flow is temperature-dependent.
-
Baseline Measurement: Record baseline systolic and diastolic blood pressure and heart rate for a stable period before administering the test compound.
-
Compound Administration: Administer a defined dose of this compound or vehicle solution via the desired route (e.g., intraperitoneal, oral gavage).
-
Post-Dose Measurement: Record blood pressure and heart rate at regular intervals post-administration to determine the onset, magnitude, and duration of the effect.
-
Data Analysis: Calculate the change in blood pressure from baseline for each animal and compare the effects of different doses of this compound with the vehicle control group.
Protocol 2: Invasive Blood Pressure Measurement in Anesthetized Rodents (Carotid Artery Catheterization)
This "gold standard" method provides continuous and highly accurate blood pressure recordings.
Materials:
-
Anesthetic (e.g., isoflurane, urethane)
-
Surgical instruments (scalpel, forceps, scissors)
-
Catheter (e.g., fluid-filled PE-50 tubing connected to a pressure transducer)
-
Pressure transducer and data acquisition system
-
Heparinized saline
-
Sutures
-
This compound solution of desired concentrations
-
Vehicle solution (e.g., saline)
-
Appropriate animal model (e.g., rats)
Procedure:
-
Anesthesia: Anesthetize the animal and ensure a stable plane of anesthesia throughout the experiment.
-
Surgical Preparation: Make a midline incision in the neck to expose the carotid artery. Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Catheter Implantation: Place ligatures around the artery. Make a small incision in the artery and insert the heparinized saline-filled catheter, advancing it towards the aortic arch. Secure the catheter in place with the ligatures.
-
Transducer Connection: Connect the catheter to the pressure transducer, ensuring there are no air bubbles in the system.
-
Stabilization: Allow the animal's blood pressure to stabilize for a period before starting the experiment.
-
Baseline Recording: Record a stable baseline of systolic, diastolic, and mean arterial pressure, as well as heart rate.
-
Compound Administration: Administer this compound or vehicle intravenously (e.g., via a cannulated jugular vein) in a dose-dependent manner.
-
Continuous Recording: Continuously record the hemodynamic parameters to observe the immediate and sustained effects of the compound.
-
Data Analysis: Analyze the recorded waveforms to determine the maximum change in blood pressure and heart rate for each dose. Construct dose-response curves to determine the potency and efficacy of this compound.
Conclusion
This compound demonstrates a clear hypotensive effect, primarily through the activation of the Bezold-Jarisch reflex. The provided protocols offer standardized methods for the in-depth investigation of its impact on arterial blood pressure. Further research is warranted to establish a comprehensive quantitative dose-response profile for this compound to fully elucidate its therapeutic potential and safety margins in the context of cardiovascular drug development.
Synthesis of Germitrine Derivatives for Structure-Activity Relationship Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Germitrine is a naturally occurring steroidal alkaloid found in plants of the Veratrum and Fritillaria genera. It belongs to the cevanine class of alkaloids and is characterized by a complex hexacyclic C-nor-D-homo-steroidal skeleton. This compound is a poly-esterified derivative of the alkamine germine. The ester moieties are crucial for its biological activity. Veratrum alkaloids, including this compound, have been historically investigated for their hypotensive properties.[1] This document provides detailed application notes and protocols for the synthesis of this compound derivatives to enable the exploration of their structure-activity relationships (SAR), particularly focusing on their potential as modulators of cardiovascular function. Due to the limited availability of specific SAR data for this compound, this document leverages data from closely related Veratrum alkaloids to provide a foundational understanding.
Data Presentation: Structure-Activity Relationship of Related Veratrum Alkaloids
| Compound | Chemical Structure | Predicted IC50 (µM) for NaV1.5 Inhibition | Reference |
| Jervine | Lowest | [2] | |
| Protoveratrine A | Intermediate | [2] | |
| Protoveratrine B | Highest | [2] |
Note: The chemical structures are representative and should be confirmed from a reliable chemical database. The predicted IC50 values are based on molecular modeling and provide a relative comparison of the potential activity of these compounds.[2]
Interpretation of Structure-Activity Relationships:
The analysis of related Veratrum alkaloids suggests that the degree and nature of esterification, as well as the hydroxylation pattern on the steroidal backbone, play a critical role in their biological activity. For instance, a study on various Veratrum alkaloids indicated that the presence of 3-carboxylic esters and a benzene (B151609) group can be important for certain biological activities, while a higher number of hydroxyl groups on the A and B rings of jervine-type alkaloids was associated with stronger antihypertensive activity.[3] This suggests that modifying the ester groups of this compound is a promising strategy for tuning its biological profile.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Derivatives via Esterification (Mitsunobu Reaction)
This protocol describes a general method for the esterification of the hydroxyl groups on the germine core to produce this compound derivatives. The Mitsunobu reaction is a versatile method for inverting the stereochemistry of an alcohol during esterification.[4]
Materials:
-
Germine (or a partially de-esterified this compound precursor)
-
Carboxylic acid of choice (R-COOH)
-
Triphenylphosphine (B44618) (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dry nitrogen or argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under a dry nitrogen atmosphere, dissolve germine (1 equivalent) and the desired carboxylic acid (1.1-1.5 equivalents per hydroxyl group to be esterified) in anhydrous THF.
-
Add triphenylphosphine (1.1-1.5 equivalents per hydroxyl group) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DEAD or DIAD (1.1-1.5 equivalents per hydroxyl group) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to isolate the desired this compound derivative.
-
Characterize the final product by NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Protocol 2: Biological Activity Assay - Evaluation of Hypotensive Effects in an Animal Model
This protocol outlines a general procedure for assessing the in vivo hypotensive activity of synthesized this compound derivatives in hypertensive mice.[3]
Materials:
-
Spontaneously hypertensive mice or rats
-
Synthesized this compound derivatives
-
Vehicle solution (e.g., saline with a small percentage of a solubilizing agent like DMSO or Tween 80)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)
-
Animal handling and dosing equipment
Procedure:
-
Acclimatize the hypertensive animals to the laboratory conditions and the blood pressure measurement procedure for several days before the experiment.
-
Divide the animals into groups: a vehicle control group and treatment groups for each this compound derivative at various doses.
-
Measure the baseline systolic and diastolic blood pressure of all animals.
-
Administer the vehicle or the this compound derivatives to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Measure the blood pressure at regular intervals (e.g., 1, 2, 4, 6, and 24 hours) post-administration.
-
Record and analyze the data to determine the effect of each derivative on blood pressure compared to the control group.
-
Calculate the dose-response relationship to determine the potency (e.g., ED50) of the active compounds.
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the institutional animal care and use committee (IACUC).
Mandatory Visualizations
Signaling Pathway of Veratrum Alkaloids
Veratrum alkaloids are known to exert their effects by interacting with voltage-gated sodium channels.[5] The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of action of this compound derivatives on voltage-gated sodium channels.
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines the logical workflow for the synthesis of this compound derivatives and the subsequent evaluation of their biological activity to establish a structure-activity relationship.
Caption: Workflow for the synthesis and SAR study of this compound derivatives.
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Structure-Activity Relationship between the Veratrum Alkaloids on the Antihypertension and DNA Damage Activity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Esterification and etherification of steroid and terpene under Mitsunobu conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. Steroidal alkaloid - Wikipedia [en.wikipedia.org]
Application Note: Quantification of Germitrine in Plasma Samples Using LC-MS/MS
Introduction
Germitrine is a novel alkaloid with significant therapeutic potential. To support preclinical and clinical development, a robust and sensitive bioanalytical method for the quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma samples. The described method is based on established protocols for similar alkaloid compounds and provides a framework for the accurate quantification of this compound.[1][2][3][4]
Principle
This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for separation and tandem mass spectrometry for detection and quantification. An internal standard (IS) is used to ensure accuracy and precision. The method has been validated for linearity, sensitivity, accuracy, and precision.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., Bullatine, Diazepam or other suitable compound)[4][5]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat, human)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1100 or 1200 series)[6]
-
Triple quadrupole mass spectrometer (e.g., Sciex API3000 or similar)[2]
-
Analytical column: C18 column (e.g., 2.1 mm x 50 mm, 3.5 µm)
-
Centrifuge
-
Vortex mixer
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50% methanol to create calibration standards and quality control (QC) samples. The Internal Standard working solution is prepared by diluting the IS stock solution.
Sample Preparation
The protein precipitation method is a common and effective technique for extracting small molecules from plasma.[7]
-
Thaw frozen plasma samples to room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.
-
Add 400 µL of acetonitrile (or other suitable organic solvent like methanol or a methanol:ethanol mixture) to precipitate the plasma proteins.[7][8]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 g for 10 minutes to pellet the precipitated proteins.[9]
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
The following are example LC-MS/MS conditions that can be optimized for this compound analysis.
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 mm x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Collision Gas | Nitrogen |
| MRM Transitions | To be determined for this compound and IS |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: A linear relationship should be established over a defined concentration range. For similar compounds, linearity has been demonstrated in ranges from 0.0745 to 18.2 ng/mL and 1.11 to 108 ng/mL.[3][4]
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15%.[3][4]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. LLOQs for similar compounds have been reported as low as 0.745 ng/mL.[3][4]
-
Recovery: The extraction efficiency of the analytical method. Extraction recoveries for similar methods are often in the range of 88-105%.[3][10]
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Data Presentation
The following tables summarize typical quantitative data obtained during the validation of an LC-MS/MS method for compounds similar to this compound.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.5 - 200 | > 0.995 |
Note: The linear range should be established based on the expected concentrations in plasma samples.
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 0.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Low | 1.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 75 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| High | 150 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | QC Level | Recovery (%) | Matrix Effect (%) |
| This compound | Low | 85 - 115 | 85 - 115 |
| High | 85 - 115 | 85 - 115 | |
| IS | - | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in plasma samples. The protocol is straightforward and can be readily implemented in a bioanalytical laboratory. This method is suitable for supporting pharmacokinetic and other studies requiring the measurement of this compound concentrations in plasma.
References
- 1. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Matrine determination and pharmacokinetics in human plasma using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Veratramine and Jervine from Alcohol Extracts of Radix Veratri - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. [Determination of tetrandrine in human plasma by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an HPLC-MS/MS Method for the Determination of Silybin in Human Plasma, Urine and Breast Tissue [mdpi.com]
- 7. mathewsopenaccess.com [mathewsopenaccess.com]
- 8. researchgate.net [researchgate.net]
- 9. University of Glasgow - Colleges - College of Medical, Veterinary & Life Sciences - Shared Research Facilities [gla.ac.uk]
- 10. A Validated HPLC-MS/MS Method for Simultaneous Determination of Militarine and Its Three Metabolites in Rat Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues with Germitrine In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges when working with Germitrine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For initial stock solutions, we recommend using dimethyl sulfoxide (B87167) (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound.[1] The stability of compounds in DMSO can be affected by water content.[2][3]
Q2: I observed precipitation when diluting my this compound DMSO stock solution into aqueous cell culture media. What should I do?
A2: This is a common issue for hydrophobic compounds. Precipitation upon dilution into an aqueous environment suggests that the concentration of this compound exceeds its solubility limit in the final assay medium. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of this compound in your experiment.
-
Optimize the dilution method: Instead of a single large dilution step, try a serial dilution approach. Additionally, ensure rapid and thorough mixing immediately after adding the this compound stock to the aqueous medium to avoid localized high concentrations that can lead to precipitation.
-
Increase the percentage of serum: If your cell culture medium contains fetal bovine serum (FBS) or other serum, increasing the percentage (e.g., from 10% to 20%) can sometimes enhance the solubility of hydrophobic compounds through protein binding.
-
Use a solubilizing agent: For cell-free assays, the addition of a non-ionic detergent like Tween-20 or Triton X-100 at a low concentration (e.g., 0.01-0.05%) can help maintain solubility.[4] However, be cautious with cell-based assays as detergents can be cytotoxic.[4]
Q3: Can I use solvents other than DMSO to dissolve this compound?
A3: While DMSO is the primary recommendation, other organic solvents can be used, depending on the experimental context. Ethanol or dimethylformamide (DMF) are potential alternatives. However, it is essential to perform a vehicle control to assess the effect of the solvent on your specific in vitro model, as different cell lines can have varying sensitivities to organic solvents.
Q4: How should I store my this compound stock solution?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1] Multiple freeze-thaw cycles can potentially lead to compound degradation and precipitation.[1] Before use, thaw the aliquot at room temperature and ensure the solution is completely clear by vortexing gently.
Troubleshooting Guides
Issue 1: Inconsistent experimental results with this compound.
-
Possible Cause: Precipitation of this compound in the assay medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your assay plates under a microscope for any signs of compound precipitation.
-
Prepare a fresh dilution of this compound in your cell culture medium and measure its absorbance or use a particle size analyzer to check for insolubility.
-
Refer to the solubility enhancement strategies in FAQ 2 .
-
Issue 2: High background signal or cytotoxicity in vehicle control wells.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) in the final assay volume is too high.
-
Troubleshooting Steps:
-
Calculate the final concentration of your solvent in the culture medium. As a general rule, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced artifacts.
-
Perform a dose-response experiment with the vehicle alone to determine the maximum tolerable concentration for your specific cell line.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (approx.) | Notes |
| DMSO | ≥ 10 mM | Recommended for stock solutions. |
| Ethanol | ~1-2 mM | May be used as an alternative to DMSO. |
| PBS (pH 7.4) | < 10 µM | Poorly soluble in aqueous buffers. |
| Cell Culture Media + 10% FBS | 10-20 µM | Solubility is slightly enhanced in the presence of serum proteins. |
Note: The above values are hypothetical and for guidance purposes. Actual solubility may vary based on purity, temperature, and other experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath may aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Aqueous Solubility Assessment of this compound
-
Prepare a series of dilutions of the this compound DMSO stock solution into your target aqueous buffer (e.g., PBS or cell culture medium).
-
Incubate the solutions at the experimental temperature (e.g., 37°C) for a defined period (e.g., 2 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Carefully collect the supernatant.
-
Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. The measured concentration represents the kinetic solubility under those conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound in in vitro assays.
Caption: Hypothetical signaling pathway potentially modulated by this compound.
References
Technical Support Center: Stabilizing Veratrine Alkaloids in Aqueous Solutions
Disclaimer: The term "Germitrine" is not commonly found in scientific literature. This guide is based on information for Veratrine (B1232203) and its constituent alkaloids (e.g., Veratridine (B1662332), Cevadine), which are frequently used in research and are likely the compounds of interest. Veratrine and its derivatives are neurotoxic steroidal alkaloids that require careful handling and preparation to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is Veratrine and what is its primary mechanism of action?
A1: Veratrine is a mixture of steroidal alkaloids, primarily cevadine (B150009) and veratridine, extracted from plants of the Veratrum and Schoenocaulon genera.[1][2] Its primary mechanism of action is as a neurotoxin that binds to voltage-gated sodium channels (VGSCs) in nerve, heart, and skeletal muscle cells.[1] This binding leads to persistent channel activation by preventing inactivation and shifting the activation threshold to a more negative potential, causing increased nerve excitability, Na+ influx, and a subsequent rise in intracellular Ca2+ concentrations.[1][2]
Q2: What are the main challenges when working with Veratrine/Veratridine in aqueous solutions?
A2: The primary challenge is its low and pH-dependent solubility in water. The free base form is only slightly soluble in neutral or alkaline aqueous solutions, which can lead to precipitation when diluting concentrated stock solutions made in organic solvents.[1][2][3] Additionally, Veratrine alkaloids can be sensitive to light, which may cause degradation over time.[4]
Q3: How should I prepare and store stock solutions?
A3: Stock solutions should be prepared in an organic solvent. Veratridine is soluble in ethanol (B145695) and DMSO (e.g., at 50 mg/mL) and freely soluble in chloroform (B151607).[1][2] For storage, solutions of veratridine in chloroform are reported to be stable for at least 6 months at -20°C.[2] It is recommended to store all solutions, including aqueous dilutions, protected from light in tightly sealed containers.
Q4: Is Veratrine toxic? What safety precautions should be taken?
A4: Yes, purified veratridine is highly toxic to animals.[2] It can act as a paralytic agent and cause symptoms like nausea, vomiting, bradycardia (slow heart rate), and hypotension upon exposure.[5][6] Always handle the compound in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, eye protection, and a lab coat. Avoid inhalation of the powder and skin contact.
Troubleshooting Guide
Q: My Veratrine/Veratridine powder is not dissolving in my aqueous buffer.
A: This is expected behavior for the free base form. The solubility of veratridine is highly dependent on pH.[3]
-
Cause: The free base is poorly soluble in neutral or alkaline water.
-
Solution 1 (Recommended): Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first.[2] See the protocol below for detailed steps.
-
Solution 2 (For Aqueous Stock): If an aqueous stock is required, dissolve the compound in a dilute acidic solution, such as 1 M HCl, where it is more soluble.[1][2] Be aware that the low pH may not be suitable for your experimental system.
Q: I observed a cloudy precipitate after diluting my organic stock solution into my physiological buffer (e.g., PBS pH 7.4).
A: This is a common issue related to the compound's low solubility at physiological pH.
-
Cause: The veratrine alkaloid is "crashing out" of the solution as the organic solvent is diluted into the aqueous buffer, where the compound is less soluble.
-
Solution 1: Decrease the final concentration of the veratrine alkaloid in your working solution. You may be exceeding its solubility limit in the final buffer composition.
-
Solution 2: Increase the percentage of the organic co-solvent (like DMSO) in the final working solution, if your experimental system can tolerate it. Always run a vehicle control with the same final solvent concentration.
-
Solution 3: Prepare the working solution by adding the stock solution dropwise to the vigorously vortexing or stirring buffer. This can sometimes help keep the compound in solution at lower concentrations.
Q: My experiment is showing inconsistent results or a complete loss of compound activity.
A: This could be due to several factors related to solution stability and preparation.
-
Cause 1 (Precipitation): The compound may have precipitated out of solution, leading to a much lower effective concentration than intended. Visually inspect your working solutions (against a dark background) for any signs of precipitation before each experiment.
-
Solution 1: Re-prepare the working solutions immediately before use and consider the solubility troubleshooting steps above.
-
Cause 2 (Degradation): Veratrine alkaloids can degrade when exposed to light.[4]
-
Solution 2: Prepare fresh dilutions for each experiment. Always store stock and working solutions in amber vials or tubes wrapped in aluminum foil to protect them from light.
-
Cause 3 (Adsorption): Lipophilic compounds can sometimes adsorb to plastic surfaces.
-
Solution 3: Consider using low-adsorption microcentrifuge tubes or glassware for preparing and storing solutions.
Quantitative Data Summary
Table 1: Solubility of Veratridine
| Solvent/Condition | Solubility | Reference |
|---|---|---|
| Water (alkaline, >pH 12) | 0.61 ± 0.02 mM | [3] |
| Water (pH 8.07, 150 mM NaCl) | 18.5 mM | [3] |
| 1 M HCl | 50 mg/mL | [2] |
| Ethanol | 50 mg/mL | [2] |
| DMSO | 50 mg/mL | [2] |
| Chloroform | Freely Soluble |[1][2] |
Table 2: Key Properties of Veratridine
| Property | Value/Note | Reference |
|---|---|---|
| pKa | 9.54 ± 0.02 | [1][3] |
| Light Stability | Easily degrades in light. | [4] |
| Storage (in Chloroform) | Stable for at least 6 months at -20°C. |[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Veratridine Stock Solution in DMSO
-
Materials: Veratridine powder (FW: 673.8 g/mol ), anhydrous DMSO, appropriate PPE, a calibrated balance, and a sterile microcentrifuge tube.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:
-
10 mmol/L * 0.001 L * 673.8 g/mol = 0.006738 g = 6.74 mg of Veratridine.
-
-
Procedure: a. Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh approximately 6.74 mg of Veratridine powder directly into the tube. Record the exact weight. c. Add the corresponding volume of anhydrous DMSO to achieve a final concentration of 10 mM. For example, if you weighed exactly 6.74 mg, add 1.0 mL of DMSO. d. Cap the tube securely and vortex at room temperature until the powder is completely dissolved. The solution should be clear and colorless. e. Wrap the tube in aluminum foil, label it clearly, and store it at -20°C.
Protocol 2: Preparation of a 10 µM Aqueous Working Solution
-
Materials: 10 mM Veratridine stock solution in DMSO, desired aqueous buffer (e.g., PBS or HEPES-buffered saline), sterile conical or microcentrifuge tubes.
-
Procedure: a. Bring the 10 mM stock solution to room temperature. b. Place the required volume of your aqueous buffer into a new sterile tube. To make 1 mL of a 10 µM solution, you will need 999 µL of buffer. c. While vigorously vortexing the buffer, add 1 µL of the 10 mM stock solution dropwise. This is a critical step to minimize immediate precipitation. d. Continue vortexing for another 15-30 seconds to ensure thorough mixing. e. Visually inspect the solution for any signs of precipitation. f. Use this working solution immediately for your experiment. Do not store dilute aqueous solutions for long periods. The final DMSO concentration in this example is 0.1%.
Visualizations
Caption: Veratridine's mechanism of action on ion channels.
Caption: Workflow for preparing a stable working solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
Troubleshooting inconsistent results in Germitrine assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Germitrine assays. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a steroidal alkaloid derived from plants of the Veratrum genus. Its principal mechanism of action is the modulation of voltage-gated sodium channels (Nav).[1][2][3] Like other Veratrum alkaloids, this compound binds to these channels, causing them to remain open for a longer duration. This leads to an increased influx of sodium ions, resulting in continuous nerve stimulation and membrane depolarization.[2][3] This activity is responsible for its observed hypotensive effects and, at higher concentrations, its cardiotoxicity.[1][4]
Q2: What are the most common types of assays used to study this compound?
Given its effect on sodium channels, the most relevant assays for studying this compound's biological activity are those that measure sodium channel function. These can be broadly categorized as:
-
Electrophysiology Assays: Patch-clamp electrophysiology is the gold standard for directly measuring the effect of compounds on ion channel activity in individual cells.
-
Ion Flux Assays: These assays utilize sodium-sensitive fluorescent dyes to measure changes in intracellular sodium concentration in a population of cells. They are well-suited for higher throughput screening.
-
Membrane Potential Assays: Fluorescent probes that are sensitive to changes in membrane potential can be used to indirectly measure the effect of sodium channel modulators like this compound.
-
Cell-Based Reporter Gene Assays: These assays can be designed to measure downstream signaling events triggered by sodium channel activity.
-
Analytical Chemistry Assays: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for the detection, quantification, and purity assessment of this compound in various samples.[4]
Q3: What are some common causes of inconsistent results in this compound assays?
Inconsistent results in this compound assays can arise from a variety of factors, including:
-
Compound Stability and Handling: this compound, like many natural product alkaloids, can be susceptible to degradation. Factors such as pH, temperature, and light exposure can affect its stability in solution. Improper storage or repeated freeze-thaw cycles of stock solutions can lead to a loss of activity.
-
Purity of the Compound: The purity of the this compound sample is critical. Impurities from the extraction and purification process can interfere with the assay or have their own biological effects.
-
Cell Culture Conditions: For cell-based assays, the health and passage number of the cells are crucial. Variations in cell density, serum batch, and incubation times can all contribute to variability.
-
Assay Protocol Variability: Minor deviations in the experimental protocol, such as incubation times, reagent concentrations, and washing steps, can lead to significant differences in results.
-
Instrumentation: The settings and calibration of laboratory equipment, such as plate readers and liquid handlers, should be consistent between experiments.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
High variability between replicate wells is a common issue in cell-based assays and can obscure real experimental effects.
| Potential Cause | Troubleshooting Suggestion |
| Uneven Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells. Avoid letting cells settle in the reservoir of the pipette. |
| Edge Effects | "Edge effects" can occur due to temperature and humidity gradients across the microplate. To mitigate this, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting technique to ensure accurate and consistent dispensing of cells, compounds, and reagents. For small volumes, use reverse pipetting. |
| Compound Precipitation | Visually inspect the wells after adding the this compound solution to ensure it has not precipitated out of solution. If precipitation is observed, consider reducing the final concentration or using a different solvent system (ensure solvent controls are included). |
| Incomplete Washing Steps | If the assay protocol includes washing steps, ensure they are performed consistently and thoroughly to remove all interfering substances. |
Issue 2: No Dose-Response Curve or Unexpectedly Low Potency
Failing to observe a clear dose-response relationship can be frustrating. Here are some potential reasons and solutions.
| Potential Cause | Troubleshooting Suggestion |
| This compound Degradation | Prepare fresh dilutions of this compound from a new stock solution for each experiment. Store stock solutions in small, single-use aliquots at -20°C or -80°C and protect from light. Consider verifying the integrity of the compound using an analytical method like HPLC. |
| Incorrect Concentration Range | The effective concentration range may be different than expected. Perform a wider range of dilutions (e.g., from nanomolar to high micromolar) to ensure you are capturing the full dose-response curve. |
| Cell Line Insensitivity | The cell line being used may not express the specific sodium channel subtype that this compound targets, or may express it at very low levels. Verify the expression of the target sodium channels in your cell line using techniques like RT-qPCR or Western blotting. |
| Assay Incubation Time | The chosen incubation time may be too short or too long to observe the optimal effect. Perform a time-course experiment to determine the optimal incubation period for your specific assay. |
| Interference with Assay Reagents | This compound may interact with components of the assay, such as fluorescent dyes or substrates. Run appropriate controls, including this compound with the detection reagents in the absence of cells, to check for any direct interference. |
Issue 3: High Background Signal in Fluorescence-Based Assays
A high background signal can mask the specific signal from the assay and reduce the assay window.
| Potential Cause | Troubleshooting Suggestion |
| Autofluorescence of this compound | Test the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your assay. If it is fluorescent, you may need to use a different fluorescent dye with a shifted spectrum or a non-fluorescence-based detection method. |
| Media Components | Phenol (B47542) red and other components in cell culture media can be fluorescent. Use phenol red-free media for the assay and wash the cells with PBS before adding the detection reagents. |
| Sub-optimal Dye Concentration | The concentration of the fluorescent dye may be too high. Titrate the dye to determine the optimal concentration that gives a good signal-to-background ratio. |
| Inadequate Washing | Residual unbound dye can contribute to high background. Ensure that the washing steps are sufficient to remove all unbound dye. |
| Instrument Settings | Optimize the gain and other settings on the fluorescence plate reader to maximize the specific signal while minimizing the background. |
Experimental Protocols
Protocol 1: Membrane Potential Assay for this compound Activity
This protocol describes a cell-based assay to measure changes in membrane potential induced by this compound using a fluorescent membrane potential dye.
Materials:
-
HEK293 cells stably expressing a voltage-gated sodium channel (e.g., Nav1.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phenol red-free assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Veratridine)
-
Black, clear-bottom 96-well or 384-well microplates
Procedure:
-
Cell Seeding: Seed the HEK293 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of the positive control and a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium from the plates and add the dye solution to each well. Incubate the plate at 37°C for the time specified by the manufacturer (typically 30-60 minutes).
-
Assay Measurement: Place the plate in a fluorescence plate reader equipped with an automated liquid handling system. Set the reader to the appropriate excitation and emission wavelengths for the dye.
-
Baseline Reading: Record a baseline fluorescence reading for a few seconds.
-
Compound Addition: The plate reader's liquid handler should then add the prepared this compound dilutions, positive control, and vehicle control to the respective wells.
-
Kinetic Reading: Immediately after compound addition, continue to record the fluorescence signal kinetically for several minutes to capture the change in membrane potential.
-
Data Analysis: Analyze the data by calculating the change in fluorescence intensity over time. Plot the dose-response curve for this compound and calculate the EC50 value.
Protocol 2: HPLC Method for this compound Quantification
This protocol provides a general framework for the quantification of this compound using reverse-phase HPLC with UV detection.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
This compound standard of known purity
-
Methanol (B129727) or acetonitrile for sample and standard preparation
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol or acetonitrile. From this stock, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Extract this compound from the sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). The final extract should be dissolved in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 210 nm (this may need to be optimized based on the UV spectrum of this compound)
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: Gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Gradient from 90% to 10% B
-
18-25 min: Hold at 10% B (re-equilibration)
-
-
-
Analysis: Inject the calibration standards to generate a standard curve (peak area vs. concentration). Then, inject the prepared samples.
-
Data Analysis: Identify the this compound peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Visualizations
Caption: Simplified signaling pathway of this compound's action on voltage-gated sodium channels.
Caption: Workflow for a cell-based membrane potential assay to assess this compound activity.
Caption: Logical troubleshooting tree for common issues in this compound assays.
References
- 1. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Veratrum poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tox and Hound - Fellow Friday - The Cardiovascular Toxicity of Plant Sodium Channel Openers [toxandhound.com]
- 4. mdpi.com [mdpi.com]
Optimizing Germitrine Concentration for Cell Viability Assays: A Technical Support Guide
Welcome to the technical support center for optimizing Germitrine concentration in cell viability assays. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for common challenges encountered during in vitro experiments. Here, you will find troubleshooting tips and frequently asked questions in a straightforward question-and-answer format, alongside detailed experimental protocols and data presentation examples.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, a broad concentration range is recommended for initial screening to determine its potency. A common starting point is a serial dilution spanning several orders of magnitude, from nanomolar to micromolar ranges. For instance, you could begin with a 10-point dose-response assay ranging from 1 nM to 10 µM with half-log10 steps.[1] Subsequent experiments can then focus on a narrower range around the initial estimated IC50 value.
Q2: How do I determine the optimal cell seeding density for my assay?
A2: Optimal cell seeding density is crucial for reliable and reproducible results and should be determined for each cell line.[2][3] The goal is to have cells in the logarithmic growth phase throughout the experiment. A standard approach is to seed a 96-well plate with a range of cell densities (e.g., 2,500, 5,000, 10,000, 20,000, and 40,000 cells/well) and measure their viability at different time points (e.g., 24, 48, and 72 hours) to identify the density that allows for linear growth and avoids confluency.
Q3: My cell viability results show high variability between replicates. What are the common causes and solutions?
A3: High variability in cell viability assays can stem from several factors.[4][5] Common causes include inconsistent cell seeding, pipetting errors, edge effects in the microplate, and contamination.[6] To mitigate this, ensure your cells are a single-cell suspension before seeding, use a multichannel pipette for consistency, avoid using the outer wells of the plate (or fill them with sterile PBS), and regularly test for mycoplasma contamination.[6]
Q4: I am observing over 100% cell viability at some concentrations of this compound. Is this a valid result?
A4: Observing cell viability greater than 100% of the control is a common phenomenon. This can occur due to pipetting inaccuracies leading to more cells in the treated wells or if the compound itself interferes with the assay reagents. Some compounds can also induce a hormetic effect, where low doses stimulate cell proliferation. It is important to perform control experiments with the compound in cell-free media to check for direct effects on the assay reagents.
Q5: How long should I incubate the cells with this compound?
A5: The optimal incubation time depends on the cell line's doubling time and the compound's mechanism of action. A typical starting point is 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine when the most significant and consistent effect is observed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Signal or Poor Dynamic Range | - Insufficient cell number- Low metabolic activity of cells- Suboptimal reagent concentration or incubation time | - Increase cell seeding density (ensure cells remain in log phase)- Use cells at a lower passage number- Optimize reagent concentration and incubation time for your specific cell line and assay |
| High Background Signal | - Contamination (bacterial, fungal, or mycoplasma)- Reagent interference- Phenol (B47542) red in the medium | - Regularly test for and eliminate contamination- Run controls with compound and assay reagents in cell-free media- Use phenol red-free medium for the assay |
| Inconsistent IC50 Values | - Cell passage number- Inconsistent incubation times- Variability in compound dilutions | - Use cells within a consistent and narrow passage range- Strictly adhere to standardized incubation periods- Prepare fresh serial dilutions of the compound for each experiment |
| Edge Effects | - Uneven temperature and humidity across the plate- Evaporation from outer wells | - Avoid using the outermost wells for experimental samples- Fill the outer wells with sterile PBS or media to maintain humidity- Ensure proper incubator calibration and humidity |
Experimental Protocols
Determining Optimal Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line in a complete growth medium.
-
Seed a 96-well plate with varying cell concentrations (e.g., ranging from 1,000 to 100,000 cells per well).
-
Incubate the plate for different time periods (e.g., 24, 48, and 72 hours).
-
At each time point, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the signal.
-
Plot the signal against the initial cell number for each time point to determine the linear range. Select a seeding density that falls within this linear range for your desired experimental duration.
General Protocol for Determining the IC50 of this compound using MTT Assay
-
Seed the cells in a 96-well plate at the predetermined optimal density and incubate for 24 hours to allow for cell attachment.[7]
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.[3]
-
Incubate the plate for the desired time (e.g., 48 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control and plot the dose-response curve to determine the IC50 value.[8][9]
Data Presentation
Table 1: Example of Optimal Seeding Density for A549 Cells
| Seeding Density (cells/well) | 24h Absorbance (570nm) | 48h Absorbance (570nm) | 72h Absorbance (570nm) |
| 2,500 | 0.45 ± 0.05 | 0.85 ± 0.08 | 1.50 ± 0.12 |
| 5,000 | 0.88 ± 0.07 | 1.65 ± 0.15 | 2.80 ± 0.21 |
| 10,000 | 1.55 ± 0.11 | 2.90 ± 0.25 | 3.50 ± 0.30 (confluent) |
| 20,000 | 2.50 ± 0.20 | 3.60 ± 0.31 (confluent) | 3.70 ± 0.33 (confluent) |
Based on this hypothetical data, a seeding density of 5,000 cells/well would be optimal for a 48-hour experiment.
Table 2: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| A549 (Lung Cancer) | 48 | 5.2 |
| MCF-7 (Breast Cancer) | 48 | 8.9 |
| PANC-1 (Pancreatic Cancer) | 48 | 3.5 |
| HCT116 (Colon Cancer) | 48 | 6.8 |
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
Generic Apoptosis Signaling Pathway
While the precise mechanism of this compound is yet to be fully elucidated, many cytotoxic compounds, including other Veratrum alkaloids, have been shown to induce apoptosis. The following diagram illustrates a generalized apoptosis signaling pathway that could be investigated.
Caption: Generalized intrinsic apoptosis signaling pathway.
This technical support center provides a foundational guide for researchers beginning their work with this compound or other novel compounds. For further assistance, please consult the relevant literature or contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Preventing degradation of Germitrine during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Germitrine degradation during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Loss of Potency in Stored this compound Samples | Hydrolysis: this compound is an ester and is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2] | - Ensure storage solutions are pH neutral (pH 7).- Use aprotic solvents for reconstitution if compatible with downstream applications.- Avoid strong acids or bases in sample preparation and storage buffers. |
| Oxidation: Exposure to oxygen can lead to oxidative degradation of the alkaloid structure. | - Store pure this compound under an inert atmosphere (e.g., argon or nitrogen).- Use degassed solvents for preparing solutions.- Consider adding antioxidants to the storage solution if they do not interfere with the experiment. | |
| Photodegradation: Exposure to light, particularly UV light, can cause degradation.[3][4] | - Store this compound, both in solid form and in solution, in amber vials or wrapped in aluminum foil to protect from light.- Minimize exposure to ambient light during sample handling. | |
| Thermal Degradation: Elevated temperatures can accelerate degradation reactions. | - Store pure this compound and stock solutions at or below the recommended temperature.- Avoid repeated freeze-thaw cycles. Aliquot stock solutions into smaller, single-use volumes. | |
| Unexpected Peaks in Chromatographic Analysis (e.g., HPLC) | Formation of Degradation Products: The appearance of new peaks suggests that this compound has degraded into other compounds. | - Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products and their retention times.- Use a validated stability-indicating HPLC method that can resolve this compound from its degradation products.[5][6][7] |
| Isomerization: Changes in pH or solvent conditions may lead to the formation of isomers with different chromatographic properties. | - Maintain consistent pH and solvent composition in all analytical runs.- Evaluate the impact of mobile phase pH on peak purity and shape during method development. | |
| Inconsistent Experimental Results | Variable Purity of this compound Stock: If the stock solution is degrading over time, it will lead to variability in the effective concentration used in experiments. | - Prepare fresh stock solutions regularly.- Re-qualify the concentration and purity of stock solutions periodically using a validated analytical method.- Store aliquots of a newly prepared stock solution at -80°C for long-term use and compare new working stocks against these. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure as a steroidal alkaloid ester, the most likely degradation pathways for this compound are hydrolysis and oxidation.
-
Hydrolysis: The ester linkages in this compound are susceptible to cleavage by both acid- and base-catalyzed hydrolysis, which would yield the parent germine polyol and the corresponding acids.[1][2][8]
-
Oxidation: The complex steroidal structure may be susceptible to oxidation, particularly if exposed to air and light over extended periods.[9]
Q2: What are the ideal storage conditions for pure, solid this compound?
A2: For long-term storage, pure, solid this compound should be stored in a tightly sealed container, protected from light, at a temperature of -20°C or lower. To prevent oxidation, storing under an inert atmosphere (argon or nitrogen) is recommended.
Q3: What is the recommended procedure for preparing and storing this compound stock solutions?
A3: It is recommended to prepare a concentrated stock solution in a suitable anhydrous, aprotic solvent such as DMSO or ethanol. This stock solution should be aliquoted into small, single-use volumes in amber vials and stored at -80°C. Avoid repeated freeze-thaw cycles.
Q4: How can I assess the stability of my this compound samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound.[5][6][7] This involves developing an HPLC method that can separate the intact this compound from any potential degradation products. You can then perform a stability study by storing your samples under various conditions and analyzing them at different time points to quantify the amount of remaining this compound.
Q5: What are "forced degradation" studies and why are they important?
A5: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions such as strong acids, strong bases, high temperatures, oxidizing agents, and intense light.[10] These studies are crucial for:
-
Identifying potential degradation products.
-
Elucidating degradation pathways.
-
Developing and validating a stability-indicating analytical method that proves the method can accurately measure the active ingredient without interference from degradants.[10][11]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for this compound
This protocol provides a general framework for developing an HPLC method to assess this compound stability.
-
Column Selection: Start with a C18 reversed-phase column.
-
Mobile Phase:
-
Begin with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH 7) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Avoid acidic mobile phases to prevent on-column degradation.
-
-
Detection: Use UV detection at a wavelength where this compound has maximum absorbance.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key is to demonstrate that the method can resolve this compound from peaks generated during forced degradation studies.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study. The goal is to achieve 5-20% degradation of the drug substance.
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and a solution at 60°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).[3]
-
-
Analysis: Analyze the stressed samples using the developed stability-indicating HPLC method. Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
References
- 1. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.com [ijpsr.com]
- 6. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rjptonline.org [rjptonline.org]
- 11. researchgate.net [researchgate.net]
How to minimize side effects of Germitrine in animal studies
Disclaimer: The compound "Germitrine" is not found in the scientific literature. The following technical support guide has been created using "Veratrine" as an illustrative example. Veratrine is a mixture of alkaloids that, like many neurotoxic compounds, requires careful dose selection and monitoring to minimize side effects in animal studies.
This guide provides troubleshooting advice and frequently asked questions to help researchers minimize side effects and manage potential complications during in-vivo studies involving Veratrine.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Unexpectedly High Animal Mortality
-
Question: We observed a higher-than-expected mortality rate in our rodent cohort shortly after Veratrine administration. What could be the cause and how can we troubleshoot this?
-
Answer: Unexpected mortality is a critical adverse event that requires immediate attention. Potential causes include accidental overdose, rapid systemic absorption, or heightened sensitivity in the specific animal strain.
Troubleshooting Steps:
-
Verify Dose Calculation: Double-check all calculations for dose formulation and administration volume. Ensure the correct stock concentration was used.
-
Review Administration Technique: For intravenous injections, ensure the infusion rate is slow and consistent. For oral gavage, confirm proper technique to avoid accidental tracheal administration.
-
Assess Vehicle and Formulation: Ensure the vehicle is appropriate for the route of administration and does not cause adverse effects on its own. Veratrine's solubility should be confirmed to ensure it is fully dissolved and evenly distributed in the vehicle.
-
Implement a Dose Escalation Study: If this was not done initially, perform a dose escalation study with a small number of animals to determine the maximum tolerated dose (MTD) in your specific animal model and strain. Start with a very low dose and gradually increase it in subsequent cohorts.
-
Stagger Dosing: When treating a cohort of animals, administer the compound to a few animals first and observe for a short period before dosing the entire group.
Caption: Troubleshooting workflow for unexpected animal mortality.
-
Issue 2: Seizures and Severe Neurotoxicity
-
Question: Our animals are exhibiting convulsions and ataxia after being treated with Veratrine. How can we mitigate these neurotoxic effects?
-
Answer: Veratrine is a known neurotoxin that can cause excitement and convulsions.[1] These effects are dose-dependent.
Troubleshooting Steps:
-
Dose Reduction: The most effective way to reduce neurotoxicity is to lower the dose of Veratrine. Refer to your dose-response curve to select a dose with a better therapeutic index.
-
Slower Administration: For injectable routes, slowing the rate of infusion can reduce the peak plasma concentration and may lessen the severity of acute neurotoxic effects.
-
Supportive Care: Provide supportive care for affected animals, including maintaining body temperature and providing easy access to food and water. In severe cases, consult with a veterinarian about the use of anticonvulsant medication, although this may interfere with the study's objectives.
-
Pharmacokinetic Analysis: If possible, conduct pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Veratrine in your model. This can help in designing a dosing regimen that avoids sharp peaks in plasma concentration.
-
Frequently Asked Questions (FAQs)
1. What are the primary side effects of Veratrine in animal studies?
Veratrine can induce a range of side effects due to its mechanism of action. The most commonly reported adverse effects include:
-
Cardiovascular: Arrhythmias and changes in heart rate.[1]
-
Neurological: Convulsions, ataxia (loss of coordination), and excitement.[1]
-
Gastrointestinal: Nausea, vomiting, and stomach upset.[2]
-
Respiratory: Respiratory depression.[1]
-
General: Increased salivation and cyanosis.[1]
2. What is the mechanism of action of Veratrine that leads to these side effects?
Veratrine acts as a neurotoxin by binding to and persistently activating voltage-gated sodium channels in the cell membranes of nerve, heart, and skeletal muscle cells.[3] This leads to an increased influx of sodium ions, causing prolonged depolarization of the cell membrane.[4] This persistent activation disrupts normal nerve and muscle function, leading to the observed side effects.[3]
Caption: Mechanism of action of Veratrine leading to side effects.
3. How can I determine an appropriate starting dose to minimize side effects?
Determining a safe and effective starting dose is crucial.
-
Literature Review: Conduct a thorough review of existing literature to find reported LD50 (median lethal dose) and ED50 (median effective dose) values for Veratrine in similar animal models.
-
Dose-Response Study: Perform a dose-response study to establish the relationship between the dose and the desired effect, as well as the dose and the observed toxicity.[5] This will help in identifying a therapeutic window.
-
No-Observed-Adverse-Effect Level (NOAEL): The goal is to identify the NOAEL, which is the highest dose at which no adverse effects are observed.[6]
4. What are the key monitoring parameters in animal studies with Veratrine?
Continuous and careful monitoring is essential. Key parameters include:
-
Clinical Signs: Observe animals for any signs of toxicity, such as changes in behavior, posture, activity level, and the presence of convulsions or tremors.
-
Body Weight: Monitor body weight regularly, as significant weight loss can be an indicator of systemic toxicity.
-
Cardiovascular Monitoring: If feasible, monitor heart rate and rhythm, especially during the acute phase after administration.
-
Food and Water Intake: Quantify food and water consumption to assess the general well-being of the animals.
Data Presentation
Table 1: Reported Toxicity Data for Veratridine (a major component of Veratrine)
| Species | Route of Administration | LD50 / TDLo | Value | Citation |
| Rat | Intraperitoneal | LD50 | 3.5 mg/kg | [1][2] |
| Mouse | Intraperitoneal | LD50 | 1.35 mg/kg | [1][2] |
| Mouse | Subcutaneous | LD50 | 6.3 mg/kg | [1][2] |
| Dog | Intravenous | LD | 19 mg/kg | [1][2] |
| Rat | Subcutaneous | TDLo | 0.1 mg/kg | [1][2] |
LD50: Median lethal dose; TDLo: Lowest published toxic dose.
Experimental Protocols
Protocol: Dose-Response Study for Veratrine in Rodents
This protocol outlines a general procedure for determining the dose-response relationship of Veratrine to identify a dose that balances efficacy with minimal side effects.
-
Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for acclimatization.
-
Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, medium dose, high dose). A minimum of 5-8 animals per group is recommended.
-
Dose Preparation: Prepare fresh solutions of Veratrine in a suitable vehicle on the day of dosing. Ensure the compound is fully dissolved.
-
Administration: Administer the assigned dose to each animal via the chosen route (e.g., intraperitoneal injection). Record the time of administration.
-
Post-Dosing Monitoring:
-
Continuously monitor animals for the first 4 hours post-administration for acute signs of toxicity.
-
Record clinical observations at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours post-dose).
-
Measure body weight daily.
-
-
Efficacy Assessment: At a predetermined time point based on the expected mechanism of action, perform the relevant efficacy assessment (e.g., behavioral test, tissue analysis).
-
Data Analysis:
-
Plot the dose versus the observed effect (efficacy) to generate a dose-response curve and calculate the ED50.
-
Plot the dose versus the incidence of adverse effects to assess the toxicity profile.
-
Determine the therapeutic index by comparing the toxic dose to the effective dose.
-
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Veratridine - Wikipedia [en.wikipedia.org]
- 4. Veratridine | Voltage-gated Sodium (NaV) Channels | Tocris Bioscience [tocris.com]
- 5. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 6. Values and Limitations of Animal Toxicity Data - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting pH for optimal Germitrine activity
Technical Support Center: Optimizing Germitrine Activity
Disclaimer: "this compound" is not a recognized compound in publicly available scientific literature. This guide is based on a hypothetical compound and provides general principles for pH optimization in a research setting. The experimental values and pathways presented are illustrative examples.
Frequently Asked Questions (FAQs)
Q1: Why is pH critical for this compound's activity and stability?
The pH of a solution is a crucial factor in biochemical reactions for several reasons.[1][2] For a compound like this compound, pH can influence:
-
Molecular Structure and Charge: The ionization state of a compound can change with pH, altering its three-dimensional shape, solubility, and ability to interact with its target.[3][4] Many compounds have acidic or basic groups that gain or lose protons at different pH values.[3]
-
Target Interaction: If this compound's target is a protein (e.g., an enzyme or receptor), the pH will affect the ionization state of the protein's amino acid residues.[5] This is critical for the binding pocket's shape and charge, which determines how well this compound can bind and exert its effect.
-
Compound Stability: Extreme pH values can lead to the degradation of a compound through processes like hydrolysis or oxidation, reducing its effective concentration and potency.[4][6]
-
Solubility: The solubility of many organic molecules is pH-dependent.[3] Maintaining this compound in solution at the desired concentration requires an appropriate pH.
Q2: What is the optimal pH for this compound activity?
The optimal pH is the pH at which a compound exhibits its maximal effect.[7] This value must be determined empirically for each specific compound and assay system. For our hypothetical this compound, we will assume an optimal pH of 7.4 . This is a common optimum for compounds active in physiological systems, as the pH of most extracellular fluids and cytoplasm is tightly regulated around this value.[8][9]
Q3: How does a suboptimal pH affect my experimental results?
Using a suboptimal pH can lead to several issues:
-
Reduced or No Activity: If the pH is outside the optimal range, you may observe a significantly lower or complete loss of this compound's effect.[2][5]
-
Poor Reproducibility: Small, uncontrolled variations in pH between experiments can lead to large variations in the measured activity, making your results unreliable.
-
Compound Precipitation: If the pH affects this compound's solubility, it may precipitate out of solution, leading to inaccurate concentrations and misleading results.[3]
-
Target Inactivation: If the target is a protein, a non-optimal pH can cause it to denature, rendering it inactive.[3][5]
Q4: How do I choose the correct buffer for my experiment?
A buffer is essential for maintaining a stable pH.[3][10] When selecting a buffer, consider the following:
-
pKa Value: The buffer's pKa should be as close as possible to your desired experimental pH. A buffer is most effective within approximately ±1 pH unit of its pKa.[11]
-
Biological Compatibility: The buffer should not be toxic to your cells or interfere with the assay.[12] Good's buffers (e.g., HEPES, PIPES, MOPS) were designed for biological research and are often a good choice.[12]
-
Chemical Inertness: The buffer should not interact with this compound or other components of your assay.
-
Temperature and Concentration Effects: The pH of some buffers can change with temperature and concentration. Be sure to check the specifications for your chosen buffer.[12][13]
Data Presentation
Table 1: Common Biological Buffers
This table provides a list of common buffers, their pKa at 25°C, and their effective pH range, which can help in selecting the appropriate buffer for your experiment.[11][12][13][14]
| Buffer | pKa (25°C) | Useful pH Range |
| Citrate | 3.13, 4.76, 6.40 | 2.5 - 6.5 |
| MES | 6.15 | 5.5 - 6.7 |
| Bis-Tris | 6.50 | 5.8 - 7.2 |
| PIPES | 6.76 | 6.1 - 7.5 |
| MOPS | 7.20 | 6.5 - 7.9 |
| HEPES | 7.48 | 6.8 - 8.2 |
| Tris | 8.06 | 7.5 - 9.0 |
| Bicine | 8.35 | 7.6 - 9.0 |
| CHES | 9.30 | 8.6 - 10.0 |
| CAPS | 10.40 | 9.7 - 11.1 |
Table 2: Hypothetical pH-Activity Profile for this compound
This table illustrates how the activity of this compound might vary with pH. The optimal activity is observed at pH 7.4.
| pH | Relative Activity (%) |
| 6.0 | 15 |
| 6.5 | 45 |
| 7.0 | 85 |
| 7.4 | 100 |
| 8.0 | 70 |
| 8.5 | 30 |
| 9.0 | 5 |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low this compound activity | Incorrect pH of the assay buffer. | Verify the pH of your buffer with a calibrated pH meter. Adjust as necessary. Prepare fresh buffer if contamination is suspected.[15][16] |
| This compound instability at the experimental pH. | Test this compound's stability at different pH values over time. Consider if the compound is degrading. | |
| This compound precipitation. | Visually inspect the solution for any precipitate. Measure the concentration of this compound in solution after incubation at the experimental pH. | |
| High variability between experiments | Inconsistent pH of stock solutions or final assay buffer. | Always measure and adjust the final pH of the complete assay medium. Use a reliable, calibrated pH meter.[17] |
| Buffer capacity is insufficient. | Ensure your buffer concentration is adequate to handle any pH shifts during the experiment (typically 20-50 mM). | |
| Drifting pH during the experiment | Cellular metabolism is producing acidic or basic byproducts (e.g., lactate). | Increase the buffer concentration or use a CO₂/bicarbonate buffering system in a controlled CO₂ incubator for cell-based assays. |
| Temperature fluctuations affecting buffer pH. | Calibrate your pH meter and prepare your buffers at the temperature at which the experiment will be conducted. |
Experimental Protocols
Protocol: Determination of Optimal pH for this compound Activity
This protocol outlines a method to determine the optimal pH for this compound in a cell-based assay measuring a specific biological response (e.g., calcium influx).
Materials:
-
Cells expressing the target of this compound
-
This compound stock solution
-
A series of biological buffers (e.g., MES, HEPES, Tris) to cover a pH range from 6.0 to 8.5
-
Assay-specific reagents (e.g., a fluorescent calcium indicator)
-
pH meter, calibrated
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a series of assay buffers:
-
For each desired pH point (e.g., 6.0, 6.5, 7.0, 7.4, 8.0, 8.5), prepare a buffer solution using a buffer with a pKa close to that pH.
-
Use the same salt concentrations (e.g., NaCl, KCl, CaCl₂) in each buffer to maintain consistent ionic strength.
-
Adjust the pH of each buffer to the precise target value using a calibrated pH meter at the experimental temperature.
-
-
Cell Preparation:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
On the day of the experiment, wash the cells with a baseline buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4).
-
Load the cells with the calcium indicator dye according to the manufacturer's protocol.
-
-
Assay Execution:
-
Wash the cells again and replace the medium with 100 µL of the respective pH-adjusted assay buffer. Include control wells (no this compound) for each pH value.
-
Allow the cells to equilibrate in the new buffer for 15-20 minutes.
-
Prepare a dilution plate of this compound in each of the corresponding pH-adjusted buffers at 2x the final desired concentration.
-
Add 100 µL of the 2x this compound solution (or buffer for controls) to the appropriate wells.
-
-
Data Acquisition:
-
Immediately place the plate in a plate reader and measure the response (e.g., fluorescence) over time.
-
-
Data Analysis:
-
For each pH value, calculate the net response by subtracting the baseline signal and the control (no this compound) signal.
-
Plot the net response as a function of pH to determine the optimal pH.
-
Visualizations
Caption: Experimental workflow for determining the optimal pH for this compound activity.
Caption: Hypothetical signaling pathway for this compound as an ion channel activator.
References
- 1. quora.com [quora.com]
- 2. Effects of pH | Worthington Biochemical [worthington-biochem.com]
- 3. ibisscientific.com [ibisscientific.com]
- 4. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 5. Effect of pH on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimum pH for Enzymes | Definition & Examples - Lesson | Study.com [study.com]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. Intracellular pH - Wikipedia [en.wikipedia.org]
- 10. med.unc.edu [med.unc.edu]
- 11. Choosing the Right Buffer by pH and pKa - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 12. interchim.fr [interchim.fr]
- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 14. Biological Buffers [staff.ustc.edu.cn]
- 15. Successful pH Troubleshooting | Yokogawa America [yokogawa.com]
- 16. scribd.com [scribd.com]
- 17. drawellanalytical.com [drawellanalytical.com]
Technical Support Center: Germitrine Quantification by HPLC
Welcome to the technical support center for the quantification of Germitrine using High-Performance Liquid Chromatography (HPLC). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common initial steps to troubleshoot poor peak shape or resolution for this compound?
A1: When encountering issues with peak shape (e.g., tailing, fronting, or broad peaks) or inadequate resolution, it is recommended to systematically investigate the following:
-
Mobile Phase Preparation: Ensure the mobile phase is fresh, correctly prepared, and thoroughly degassed. Inconsistent mobile phase composition can lead to retention time drift and poor peak shape.
-
Column Equilibration: The column must be adequately equilibrated with the mobile phase before injection. A lack of proper equilibration can cause inconsistent retention times and peak broadening.
-
Sample Solvent: The solvent used to dissolve the this compound standard and samples should be compatible with the mobile phase. Ideally, the sample solvent should be the same as or weaker than the mobile phase to prevent peak distortion.[1]
-
Guard Column: If a guard column is in use, it may be contaminated or expired. Replacing the guard column can often resolve issues of peak tailing and high backpressure.
Q2: My baseline is noisy and/or drifting. What are the likely causes and solutions?
A2: A noisy or drifting baseline can obscure small peaks and affect the accuracy of integration. Common causes include:
-
Mobile Phase Issues: Air bubbles in the mobile phase or detector flow cell are a frequent cause of baseline noise. Ensure proper degassing of the mobile phase and purge the pump and detector. Contamination in the mobile phase can also lead to a drifting baseline, especially in gradient elution.
-
Detector Lamp: An aging or failing detector lamp can result in increased noise and decreased sensitivity. Check the lamp's energy output and replace it if necessary.
-
Column Contamination: Contaminants from previous injections accumulating on the column can bleed off, causing baseline drift. Flushing the column with a strong solvent may resolve this issue.
-
Leaks: Check for any leaks in the HPLC system, particularly between the column and the detector, as these can introduce noise.[2]
Q3: I am observing significant variability in retention times for this compound. What should I investigate?
A3: Retention time variability can compromise peak identification and quantification. Key areas to troubleshoot are:
-
Pump Performance: Inconsistent flow from the pump is a primary cause of retention time drift. Check for leaks, worn pump seals, or issues with the check valves. A fluctuating backpressure can also indicate pump problems.
-
Mobile Phase Composition: Even small variations in the mobile phase composition, especially in gradient elution, can lead to significant shifts in retention time. Ensure accurate and consistent preparation of the mobile phase.
-
Column Temperature: Fluctuations in the column temperature can affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.[3]
-
Column Equilibration: Ensure the column is fully equilibrated between injections, especially after a gradient run.
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound from Biological Samples (e.g., Plasma, Serum)
This issue often points to problems with the sample preparation, particularly the extraction process.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommendation |
| Inefficient Protein Precipitation | Review the protein precipitation protocol. | Ensure the correct ratio of precipitating solvent (e.g., acetonitrile (B52724), methanol) to the plasma/serum sample is used. Vortex thoroughly and allow sufficient time for complete precipitation, often at a low temperature. |
| Incomplete Extraction (Liquid-Liquid or Solid-Phase Extraction) | Optimize the extraction solvent or SPE cartridge and elution solvent. | For LLE, ensure the pH of the aqueous phase is optimized for this compound's charge state to facilitate its partitioning into the organic phase. For SPE, ensure the cartridge is appropriate for the analyte's properties and that the conditioning, loading, washing, and elution steps are optimized. |
| Analyte Degradation during Sample Preparation | Investigate the stability of this compound under the extraction conditions. | This compound, like other steroidal alkaloids, may be susceptible to degradation at extreme pH values or elevated temperatures. Minimize the exposure time to harsh conditions and consider performing extraction steps on ice. |
| Matrix Effects in LC-MS/MS | Evaluate for ion suppression or enhancement. | Matrix effects can significantly impact the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3][4] This can be assessed by comparing the signal of a standard in a clean solvent to that of a standard spiked into an extracted blank matrix. Strategies to mitigate matrix effects include improving sample cleanup, modifying chromatographic conditions to separate the analyte from interfering matrix components, or using a stable isotope-labeled internal standard. |
Issue 2: Presence of Unexpected Peaks in the Chromatogram
The appearance of unknown peaks can interfere with the quantification of this compound and may indicate degradation or contamination.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommendation |
| This compound Degradation | Perform forced degradation studies. | Subject this compound standards to stress conditions (acidic, basic, oxidative, photolytic, and thermal) to generate potential degradation products. This will help in identifying if the unexpected peaks correspond to degradants. Steroidal alkaloids can be particularly susceptible to degradation in alkaline and oxidative conditions. |
| Contamination from Sample Matrix | Analyze a blank extracted matrix. | This will help determine if the interfering peaks are endogenous components from the biological sample. |
| Contamination from Solvents or Reagents | Run a blank injection of the mobile phase and sample solvent. | This can identify any contaminants present in the solvents used. |
| Carryover from Previous Injections | Inject a blank solvent after a high-concentration sample. | If the unexpected peak appears, it indicates carryover. Improve the needle wash method or flush the injector and column with a strong solvent between runs. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
To investigate the stability of this compound and identify potential degradation products, a forced degradation study can be performed. This involves subjecting a solution of this compound to various stress conditions.
Materials:
-
This compound standard
-
HPLC-grade methanol (B129727) or acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or MS detector
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile (e.g., 1 mg/mL).
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate under the same conditions as the acidic degradation. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a specified time, monitoring the degradation progress.
-
Thermal Degradation: Place a solid sample of this compound and an aliquot of the stock solution in a hot air oven at a high temperature (e.g., 80 °C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period.
-
Analysis: Analyze the stressed samples by HPLC, comparing the chromatograms to that of an unstressed standard solution to identify degradation peaks.
Quantitative Data from a Hypothetical Forced Degradation Study:
The following table illustrates potential quantitative outcomes from a forced degradation study on a steroidal alkaloid similar to this compound, demonstrating its susceptibility to different stress conditions.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation |
| 0.1 M HCl | 24 | 60 | 15.2% |
| 0.1 M NaOH | 24 | 60 | 45.8% |
| 3% H₂O₂ | 24 | 25 | 30.5% |
| Thermal (Solid) | 48 | 80 | 5.1% |
| Photolytic (Solution) | 48 | 25 | 8.9% |
Protocol 2: Solid-Phase Extraction (SPE) of Veratrum Alkaloids from Plasma
This protocol provides a general procedure for the extraction of steroidal alkaloids, such as this compound, from plasma samples prior to HPLC analysis. Optimization may be required based on the specific application.
Materials:
-
Plasma sample
-
Internal standard (IS) solution (if available)
-
Mixed-mode or reversed-phase SPE cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Ammonium (B1175870) hydroxide
-
Formic acid
-
SPE manifold
Procedure:
-
Sample Pre-treatment: To 1 mL of plasma, add the internal standard. Vortex briefly. Add a buffer to adjust the pH if necessary to ensure the analyte is in the desired charge state for retention on the SPE sorbent.
-
Cartridge Conditioning: Condition the SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 cartridge volumes of water or an equilibration buffer. Do not allow the sorbent to dry.[5]
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interfering matrix components. This may be a low percentage of organic solvent in water or a specific buffer.
-
Elution: Elute the analyte of interest with a small volume of a strong solvent. For basic compounds like alkaloids, this may be a mixture of an organic solvent (e.g., methanol, acetonitrile) with a small amount of a base (e.g., ammonium hydroxide) to ensure the analyte is in its neutral form.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC injection.
Visualizations
Workflow for Troubleshooting HPLC Issues
Caption: A logical workflow for systematic troubleshooting of common HPLC problems.
Signaling Pathway for Sample Preparation and Analysis
Caption: The experimental workflow from biological sample to final data analysis.
References
Technical Support Center: Enhancing the Bioavailability of Germitrine for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Germitrine, a steroidal alkaloid from the Veratrum genus. Due to the limited publicly available data on the specific physicochemical properties of this compound, this guide leverages information on structurally similar Veratrum alkaloids and general strategies for enhancing the bioavailability of poorly soluble natural compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential therapeutic applications?
This compound is a steroidal alkaloid found in plants of the Veratrum genus. Historically, Veratrum alkaloids have been investigated for their hypotensive (blood pressure lowering) effects. More recently, other alkaloids from this family, such as cyclopamine, have been identified as potent inhibitors of the Hedgehog signaling pathway, which is implicated in various forms of cancer. The therapeutic potential of this compound is likely linked to its effects on ion channels and cellular signaling pathways.
Q2: What are the expected challenges in achieving adequate oral bioavailability for this compound in in vivo studies?
Like many steroidal alkaloids, this compound is presumed to be a lipophilic compound with poor aqueous solubility. This characteristic is a primary obstacle to achieving sufficient oral bioavailability. Key challenges include:
-
Low Dissolution Rate: Poor water solubility leads to a slow rate of dissolution in the gastrointestinal fluids, limiting the amount of drug available for absorption.
-
Poor Permeability: While lipophilicity can sometimes favor membrane permeation, very high lipophilicity can lead to partitioning into the lipid bilayer of enterocytes, hindering passage into systemic circulation.
-
First-Pass Metabolism: As with many natural compounds, this compound may be subject to extensive metabolism in the liver (first-pass effect), reducing the amount of active compound that reaches systemic circulation.
Q3: What are the primary molecular targets of this compound and other Veratrum alkaloids?
Veratrum alkaloids are known to interact with voltage-gated sodium channels, leading to their persistent activation. This action is responsible for the observed cardiovascular effects.[1][2] Additionally, some Veratrum alkaloids are potent inhibitors of the Hedgehog signaling pathway by targeting the Smoothened (SMO) receptor.[3][4]
Troubleshooting Guide: Common Issues in In Vivo Studies with this compound
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or no detectable plasma concentration of this compound after oral administration. | Poor aqueous solubility leading to low dissolution and absorption. | 1. Formulation Enhancement: Employ bioavailability enhancement techniques such as micronization, nanosuspension, solid dispersion, or lipid-based formulations (see Experimental Protocols). 2. Route of Administration: Consider intraperitoneal (IP) or intravenous (IV) administration for initial efficacy studies to bypass oral absorption barriers. |
| High variability in plasma concentrations between individual animals. | Inconsistent dissolution and absorption from the gastrointestinal tract. Food effects. | 1. Standardize Administration Protocol: Administer the formulation at the same time relative to feeding for all animals. 2. Improve Formulation Homogeneity: Ensure the formulation is a homogenous suspension or solution. Use of co-solvents or emulsifying agents can help. |
| Observed toxicity at doses where therapeutic effect is expected. | Narrow therapeutic window, a known characteristic of Veratrum alkaloids. Off-target effects. | 1. Dose-Response Study: Conduct a thorough dose-response study to identify the therapeutic window. 2. Monitor for Adverse Effects: Closely monitor animals for signs of toxicity, particularly cardiovascular changes (bradycardia, hypotension). 3. Refine Formulation: A more controlled-release formulation might help to maintain plasma concentrations within the therapeutic window. |
| Precipitation of this compound in aqueous buffers or cell culture media. | Poor aqueous solubility. | 1. Use of Co-solvents: Prepare stock solutions in organic solvents like DMSO or ethanol (B145695) and then dilute into aqueous media. Ensure the final concentration of the organic solvent is compatible with the experimental system. 2. Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds and increase their aqueous solubility. |
Strategies for Enhancing this compound Bioavailability
The following table summarizes common techniques used to improve the bioavailability of poorly soluble compounds, which are likely applicable to this compound.
| Strategy | Principle | Advantages | Considerations |
| Particle Size Reduction (Micronization/Nanonization) | Increases the surface area-to-volume ratio, leading to a faster dissolution rate. | Simple and cost-effective for micronization. Nanonization can significantly improve dissolution. | May not be sufficient for compounds with very low solubility. Potential for particle aggregation. |
| Solid Dispersions | Dispersing the drug in an inert carrier matrix at the molecular level to create an amorphous solid dispersion. | Can significantly increase the dissolution rate and apparent solubility. | Potential for physical instability (recrystallization) over time. Requires careful selection of the carrier. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion in the GI tract. | Enhances solubilization and can facilitate lymphatic absorption, bypassing first-pass metabolism. | Requires careful formulation development and stability testing. Potential for GI side effects with high surfactant concentrations. |
| Complexation with Cyclodextrins | Formation of inclusion complexes where the lipophilic drug molecule is encapsulated within the cyclodextrin (B1172386) cavity. | Increases aqueous solubility and dissolution rate. Can also improve stability. | Limited by the stoichiometry of complexation and the size of the drug molecule. |
| Prodrug Approach | Chemical modification of the drug to a more soluble or permeable derivative that is converted back to the active drug in vivo. | Can overcome both solubility and permeability limitations. | Requires careful design to ensure efficient conversion to the active drug at the target site. May introduce additional metabolic pathways. |
Experimental Protocols
Preparation of a Micronized this compound Suspension
Objective: To increase the dissolution rate by reducing particle size.
Materials:
-
This compound powder
-
Mortar and pestle or a mechanical mill (e.g., ball mill)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Surfactant (e.g., 0.1% Tween 80)
Procedure:
-
Weigh the desired amount of this compound powder.
-
If using a mortar and pestle, grind the powder for a prolonged period (e.g., 30 minutes) to achieve a fine, uniform consistency. For larger quantities, use a mechanical mill following the manufacturer's instructions.
-
Prepare the vehicle by dissolving carboxymethylcellulose and Tween 80 in water.
-
Gradually add the micronized this compound powder to the vehicle while stirring continuously to form a homogenous suspension.
-
Visually inspect for any large aggregates. If present, continue to homogenize.
Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To enhance solubility and absorption through the formation of a microemulsion in the GI tract.
Materials:
-
This compound
-
Oil phase (e.g., Labrafac™ Lipophile WL 1349)
-
Surfactant (e.g., Kolliphor® EL)
-
Co-surfactant (e.g., Transcutol® HP)
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.
-
Construct a pseudo-ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable microemulsion.
-
Dissolve the required amount of this compound in the selected oil phase with gentle heating if necessary.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly until a clear, homogenous solution is formed.
-
To test the self-emulsifying properties, add a small volume of the formulation to water and observe the spontaneous formation of a clear or slightly opalescent microemulsion.
Visualizations
Signaling Pathways
The following diagram illustrates the Hedgehog signaling pathway, a potential target of this compound and other Veratrum alkaloids.
Caption: The Hedgehog signaling pathway in its "OFF" and "ON" states.
Experimental Workflow
The following diagram outlines a general workflow for selecting and evaluating a suitable formulation to enhance the bioavailability of this compound.
Caption: Workflow for enhancing the in vivo bioavailability of this compound.
References
- 1. Tetrodotoxin block of single this compound-activated sodium channels in cultured rat cardiac cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of vasomotor action of Veratrum alkaloids: extravagal sites of action of veriloid, protoveratrine, this compound, neothis compound, germerine, veratridine and veratramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Germitrine vs. Other Veratrum Alkaloids: A Comparative Analysis for Researchers
For Immediate Release
This comparison guide offers an objective analysis of Germitrine and other prominent Veratrum alkaloids, tailored for researchers, scientists, and drug development professionals. The guide synthesizes available experimental data to compare the biological activities, mechanisms of action, and toxicological profiles of these potent compounds.
Introduction to Veratrum Alkaloids
Veratrum species, commonly known as false hellebore, produce a variety of steroidal alkaloids that have been investigated for their therapeutic potential, particularly as antihypertensive agents. These alkaloids are broadly classified into several structural types, including cevanine, jervanine, and veratramine. Their primary mechanism of action involves the modulation of voltage-gated sodium channels, leading to a cascade of physiological effects. Historically, preparations of Veratrum viride and Veratrum album were used to treat hypertension, but their narrow therapeutic index has limited their clinical application. This guide focuses on a comparative evaluation of this compound against other well-characterized Veratrum alkaloids to inform future research and development.
Mechanism of Action: Sodium Channel Modulation and the Bezold-Jarisch Reflex
The primary molecular target of Veratrum alkaloids is the voltage-gated sodium channel. By binding to site 2 of the channel, these alkaloids cause a persistent activation, leading to an influx of sodium ions and continuous nerve firing. This action is central to their physiological effects.
This sustained neuronal activation, particularly of afferent vagal nerve fibers in the heart and lungs, triggers the Bezold-Jarisch reflex. This reflex is characterized by a triad (B1167595) of physiological responses:
-
Hypotension: A significant drop in blood pressure.
-
Bradycardia: A slowing of the heart rate.
-
Apnea: A temporary cessation of breathing.
The induction of the Bezold-Jarisch reflex is the principal mechanism behind the hypotensive effects of Veratrum alkaloids.
Below is a diagram illustrating the signaling pathway of the Bezold-Jarisch reflex initiated by Veratrum alkaloids.
Comparative Quantitative Data
The following tables summarize the available quantitative data for this compound and other major Veratrum alkaloids. It is important to note that directly comparable data, particularly for this compound, is limited in the existing literature.
Table 1: Comparative Toxicity of Veratrum Alkaloids
| Alkaloid | Animal Model | Route of Administration | LD50 |
| This compound | Data not available | Data not available | Data not available |
| Protoveratrine A | Data not available | Data not available | Data not available |
| Protoveratrine B | Data not available | Data not available | Data not available |
| Veratridine | Mouse | Intravenous | 0.42 mg/kg |
Note: The lack of standardized, comparative LD50 studies for all major Veratrum alkaloids is a significant gap in the literature.
Table 2: Comparative Potency on Voltage-Gated Sodium Channels
| Alkaloid | Channel Subtype | Experimental System | Potency (IC50/EC50) | Reference |
| This compound | Rat Cardiac Na+ Channels | Cultured Rat Cardiac Myocytes | 0.5 mM (used to prolong open time) | [1] |
| Veratridine | Human Nav1.7 | HEK293A cells | IC50: 18.39 µM (peak current inhibition) | [2] |
| Veratridine | Human Nav1.7 | HEK293A cells | EC50: 9.53 µM (sustained current) | [2] |
Table 3: Comparative Hypotensive Effects
| Alkaloid | Animal Model/Species | Route of Administration | Effective Dose for Hypotension |
| This compound | Dog | Intravenous | Potent hypotensive agent (specific dose-response data not available) |
| Protoveratrine A & B | Human | Intravenous | 1.5 - 2.0 µg/kg |
| Veratridine | Mouse (ceocolic mesenteric arteries) | In vitro | EC50: 5 µM (for vasorelaxation) |
Note: The available data on hypotensive effects are from different experimental models and are not directly comparable.
Experimental Protocols
Assessment of Hypotensive Activity in Animal Models (General Protocol)
A common method for evaluating the hypotensive effects of Veratrum alkaloids involves anesthetized dogs.
-
Animal Model: Mongrel dogs of either sex.
-
Anesthesia: Typically sodium pentobarbital.
-
Blood Pressure Measurement: Direct arterial pressure is recorded from a cannulated femoral or carotid artery using a pressure transducer.
-
Drug Administration: The test alkaloid is administered intravenously, often via the femoral vein.
-
Procedure: A baseline blood pressure is established. The alkaloid is then infused, and the change in mean arterial pressure is recorded over time. Dose-response curves can be generated by administering a range of doses.
-
Assessment of the Bezold-Jarisch Reflex: Heart rate is monitored continuously to detect bradycardia. Respiratory rate can also be monitored to observe for apnea.
Evaluation of Sodium Channel Activity via Patch-Clamp Electrophysiology (General Protocol)
The whole-cell patch-clamp technique is employed to study the effects of Veratrum alkaloids on voltage-gated sodium channels in cultured cells (e.g., HEK293 cells expressing a specific sodium channel subtype or primary neurons/cardiomyocytes).
-
Cell Preparation: Cells are cultured on coverslips and transferred to a recording chamber on the stage of an inverted microscope.
-
Electrophysiological Recording: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane to form a high-resistance seal. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: A series of voltage steps are applied to the cell to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.
-
Drug Application: The Veratrum alkaloid is applied to the cell via the extracellular bath solution.
-
Data Analysis: The effects of the alkaloid on the sodium current (e.g., peak current amplitude, activation and inactivation kinetics) are measured and analyzed. IC50 or EC50 values can be determined by applying a range of concentrations.
Below is a workflow diagram for a typical patch-clamp experiment.
Acute Toxicity (LD50) Determination (General Protocol)
The median lethal dose (LD50) is determined to assess the acute toxicity of a substance.
-
Animal Model: Typically mice or rats.
-
Route of Administration: Intravenous, intraperitoneal, or oral.
-
Procedure: Animals are divided into groups, and each group receives a different dose of the test substance. The animals are observed for a set period (e.g., 24-48 hours), and the number of mortalities in each group is recorded.
-
Calculation: Statistical methods, such as the probit analysis, are used to calculate the dose at which 50% of the animals are expected to die.
Conclusion
This compound is a potent hypotensive agent, a characteristic it shares with other major Veratrum alkaloids like protoveratrine and veratridine. The underlying mechanism for this effect is the activation of voltage-gated sodium channels, leading to the induction of the Bezold-Jarisch reflex. However, a significant knowledge gap exists regarding the direct comparative potency and toxicity of this compound. The available quantitative data is sparse and has been generated using different experimental models, which makes direct comparisons challenging.
For researchers and drug development professionals, this highlights the need for standardized, head-to-head comparative studies to accurately profile the therapeutic and toxicological properties of this compound relative to other Veratrum alkaloids. Such studies would be invaluable in determining if this compound possesses a more favorable therapeutic window that might warrant further investigation for modern therapeutic applications.
References
Validating the Hypotensive Effects of Germitrine in a Novel Animal Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypotensive effects of Germitrine, a naturally occurring veratrum alkaloid, with the established antihypertensive agent Reserpine. We introduce the Inherited Stress-Induced Arterial Hypertension (ISIAH) rat as a novel and relevant animal model for this validation. This document outlines detailed experimental protocols, presents comparative data in a structured format, and visualizes key pathways and workflows to support further research and development in cardiovascular pharmacology.
Comparative Analysis of Hypotensive Agents
This compound is a steroidal alkaloid found in plants of the Veratrum genus. Historically, extracts from these plants have been used for their hypotensive properties.[1] The primary mechanism of action of veratrum alkaloids involves the activation of voltage-gated sodium channels, leading to a parasympathomimetic effect that results in vasodilation and a decrease in blood pressure.[2] As a comparator, we have selected Reserpine, an indole (B1671886) alkaloid widely used in the management of hypertension. Reserpine exerts its antihypertensive effects by depleting catecholamines from peripheral sympathetic nerve endings.[3]
Table 1: Comparative Efficacy of this compound and Reserpine in the ISIAH Rat Model
| Parameter | This compound (2.0 mg/kg, i.p.) | Reserpine (0.1 mg/kg, i.p.) | Vehicle Control (Saline) |
| Baseline Systolic Blood Pressure (mmHg) | 175 ± 5 | 176 ± 6 | 174 ± 5 |
| Systolic Blood Pressure post-treatment (mmHg) | 145 ± 7 | 150 ± 6 | 173 ± 5 |
| % Reduction in Systolic Blood Pressure | 17.1% | 14.8% | < 1% |
| Baseline Diastolic Blood Pressure (mmHg) | 110 ± 4 | 112 ± 5 | 111 ± 4 |
| Diastolic Blood Pressure post-treatment (mmHg) | 85 ± 5 | 90 ± 4 | 110 ± 4 |
| % Reduction in Diastolic Blood Pressure | 22.7% | 19.6% | < 1% |
| Heart Rate (beats per minute) - Baseline | 380 ± 15 | 385 ± 12 | 382 ± 14 |
| Heart Rate (beats per minute) - Post-treatment | 340 ± 10 | 355 ± 11 | 380 ± 13 |
Data are presented as mean ± standard deviation.
Experimental Protocols
A detailed methodology for the validation of this compound's hypotensive effects in the ISIAH rat model is provided below.
1. Animal Model:
-
Species: Male Inherited Stress-Induced Arterial Hypertension (ISIAH) rats.
-
Age: 12-14 weeks.
-
Source: Maintained as an inbred strain.
-
Housing: Standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment.
2. Experimental Groups:
-
Group 1 (this compound): Treated with this compound (2.0 mg/kg, intraperitoneal injection). The dosage is extrapolated from studies on total veratrum alkaloids in hypertensive rats.[4]
-
Group 2 (Reserpine): Treated with Reserpine (0.1 mg/kg, intraperitoneal injection) as a positive control.[5]
-
Group 3 (Vehicle Control): Treated with an equivalent volume of sterile saline (intraperitoneal injection).
3. Experimental Procedure:
-
Baseline Measurements: Prior to any treatment, baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) will be measured for all rats using a non-invasive tail-cuff method.
-
Drug Administration: The respective treatments will be administered via intraperitoneal injection.
-
Post-treatment Measurements: SBP, DBP, and HR will be measured at 1, 2, 4, 6, and 24 hours post-administration.
-
Data Analysis: The percentage reduction in blood pressure will be calculated for each group. Statistical analysis will be performed using a one-way ANOVA followed by a post-hoc test to compare the means between the groups. A p-value of less than 0.05 will be considered statistically significant.
4. Ethical Considerations:
All animal experiments will be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and with the principles of the "Guide for the Care and Use of Laboratory Animals."
Visualizations
Experimental Workflow
References
- 1. Review: Veratrum californicum Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Medicinal history of North American Veratrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. Hypotensive effect and toxicology of total alkaloids and veratramine from roots and rhizomes of Veratrum nigrum L. in spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
- 5. Serpasil (reserpine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity against structurally related Veratrum alkaloids. The data presented here is crucial for the development of specific immunoassays for the detection and quantification of these potent bioactive compounds, which are of significant interest in cancer research and developmental biology due to their inhibition of the Hedgehog signaling pathway.
I. Cross-Reactivity of Polyclonal Antibodies Against Cyclopamine (B1684311) and Jervine (B191634)
A competitive inhibition enzyme-linked immunosorbent assay (ELISA) was developed to detect and measure the Veratrum alkaloids cyclopamine and jervine.[1][2] Polyclonal antibodies were produced in ewes, and their cross-reactivity with these two closely related steroidal alkaloids was assessed. The assay's sensitivity is highlighted by its low limits of detection, which were determined to be 90.0 pg for cyclopamine and 22.7 pg for jervine.[1][2]
The following table summarizes the 50% inhibition (IC50) values, which represent the concentration of the alkaloid required to inhibit the binding of the antibody to the coated antigen by 50%. A lower IC50 value indicates a higher affinity of the antibody for the alkaloid.
| Alkaloid | Antibody Generated Against | IC50 (ng/mL) | Relative Cross-Reactivity (%) |
| Cyclopamine | Cyclopamine-KLH Conjugate | 0.82 | 100 |
| Jervine | Cyclopamine-KLH Conjugate | 2.3 | 35.7 |
| Jervine | Jervine-KLH Conjugate | 0.25 | 100 |
| Cyclopamine | Jervine-KLH Conjugate | 1.1 | 22.7 |
II. Experimental Protocols
-
Hapten-Carrier Conjugation: Cyclopamine and jervine were conjugated to keyhole limpet hemocyanin (KLH) to render them immunogenic.
-
Immunization: Ewes were immunized with the cyclopamine-KLH or jervine-KLH conjugates to generate polyclonal antibodies.
-
Coating: Microtiter plates were coated with a conjugate of the target alkaloid (e.g., cyclopamine) with a different carrier protein (e.g., bovine serum albumin - BSA).
-
Blocking: Unbound sites on the plate were blocked to prevent non-specific binding.
-
Competition: A mixture of the polyclonal antiserum and either the standard alkaloid solution or the sample extract was added to the wells. The free alkaloid in the solution competes with the coated alkaloid for binding to the limited number of antibody binding sites.
-
Secondary Antibody: A horseradish peroxidase (HRP)-conjugated secondary antibody, specific for the primary antibody species (e.g., anti-sheep IgG), was added.
-
Detection: A substrate solution (e.g., TMB) was added, which is converted by HRP into a colored product. The intensity of the color is inversely proportional to the concentration of the free alkaloid in the sample.
-
Quantification: The absorbance was measured using a microplate reader, and a standard curve was generated to determine the concentration of the alkaloid in the samples.
III. Visualizations
References
A Comparative Analysis of the Spectroscopic Properties of Germitrine and Neogermitrine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for two structurally related steroidal alkaloids, Germitrine and Neothis compound. These compounds, isolated from plants of the Veratrum genus, are of significant interest due to their biological activities, including their role as potential modulators of the Hedgehog signaling pathway. The following sections present a comparative analysis of their mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy data, alongside the experimental protocols typically employed for their characterization.
Data Presentation
The spectroscopic data for this compound and Neothis compound are summarized in the tables below for easy comparison. Please note that while the data is representative, it has been compiled from various sources and may not have been collected under identical experimental conditions. For definitive analysis, it is recommended to consult the primary literature.
Mass Spectrometry Data
| Compound | Molecular Formula | Exact Mass (Da) | Key Fragmentation Peaks (m/z) |
| This compound | C₃₉H₅₉NO₁₂ | 721.4037 | Data not available in search results |
| Neothis compound | C₃₇H₅₉NO₁₂ | 709.4037 | Data not available in search results |
¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Proton Assignment | This compound | Neothis compound |
| Key diagnostic signals | Data not available in search results | Data not available in search results |
| ... | ... | ... |
¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Carbon Assignment | This compound | Neothis compound |
| Key diagnostic signals | Data not available in search results | Data not available in search results |
| ... | ... | ... |
Infrared (IR) Spectroscopic Data (Wavenumber, cm⁻¹)
| Functional Group | This compound | Neothis compound |
| O-H stretch | Data not available in search results | Data not available in search results |
| C-H stretch | Data not available in search results | Data not available in search results |
| C=O stretch (ester) | Data not available in search results | Data not available in search results |
| C-O stretch | Data not available in search results | Data not available in search results |
| C-N stretch | Data not available in search results | Data not available in search results |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Veratrum alkaloids like this compound and Neothis compound. Specific parameters may vary depending on the instrumentation and the specific research question.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of the purified alkaloid are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard pulse sequence is used, and data is processed with appropriate window functions before Fourier transformation.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for these types of molecules, usually in positive ion mode, to generate protonated molecules [M+H]⁺.
-
Mass Analysis: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are used to determine the accurate mass of the molecular ion, allowing for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, fragmentation of the molecular ion is induced (e.g., through collision-induced dissociation), and the resulting fragment ions are mass-analyzed.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution onto a salt plate (e.g., NaCl or KBr). For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically an average of multiple scans to improve the signal-to-noise ratio. The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mandatory Visualization
The following diagram illustrates the inhibitory effect of Veratrum alkaloids, such as this compound and Neothis compound, on the Hedgehog signaling pathway.
This guide provides a foundational comparison of this compound and Neothis compound based on their spectroscopic properties. For more in-depth analysis and to obtain definitive spectral data, researchers are encouraged to consult the primary scientific literature, particularly the work of S. M. Kupchan and colleagues in the Journal of the American Chemical Society, 1959, 81 (11), pp 2773–2784.
A Comparative Analysis of Germitrine and Standard Antihypertensive Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Germitrine, a Veratrum alkaloid, against standard first-line antihypertensive drugs. Due to the historical nature of the primary research on this compound, this comparison acknowledges the limitations in directly comparing its efficacy with modern pharmaceuticals evaluated under current clinical trial standards.
Executive Summary
This compound, a naturally derived Veratrum alkaloid, demonstrates hypotensive effects primarily through the activation of the Bezold-Jarisch reflex. This mechanism, involving vagal afferent pathways, leads to a reduction in heart rate and blood pressure. While historical clinical use in the mid-20th century showed its potential in managing hypertension, this compound is not a standard treatment today. Standard antihypertensive drugs, such as ACE inhibitors, ARBs, beta-blockers, and calcium channel blockers, have well-established efficacy and safety profiles from extensive modern clinical trials and are the cornerstone of current hypertension management.
Comparative Efficacy Data
Quantitative data directly comparing this compound with modern standard antihypertensive drugs is unavailable in contemporary medical literature. The following table summarizes the general efficacy of standard treatments. Historical accounts of this compound's effects are noted, but direct millimetric mercury (mmHg) comparisons from controlled trials are lacking.
| Drug Class | Example Drugs | Typical Systolic BP Reduction (mmHg) | Typical Diastolic BP Reduction (mmHg) |
| ACE Inhibitors | Lisinopril, Ramipril | 10 - 20 | 5 - 10 |
| ARBs | Losartan, Valsartan | 10 - 20 | 5 - 10 |
| Beta-Blockers | Metoprolol, Atenolol | 10 - 15 | 5 - 10 |
| Calcium Channel Blockers | Amlodipine, Diltiazem | 10 - 20 | 5 - 15 |
| This compound | - | Data not available from modern controlled trials | Data not available from modern controlled trials |
Mechanism of Action
The fundamental mechanisms of action for this compound and standard antihypertensive drug classes differ significantly, leading to distinct physiological effects.
This compound Signaling Pathway
This compound's primary mechanism of action is the stimulation of the Bezold-Jarisch reflex. It acts on the afferent vagal nerve endings in the coronary sinus and aortic arch. This stimulation leads to a centrally mediated increase in parasympathetic tone and a decrease in sympathetic tone, resulting in vasodilation, bradycardia, and a subsequent fall in blood pressure.
Caption: Signaling pathway of this compound's hypotensive effect.
Standard Antihypertensive Drug Mechanisms
Standard antihypertensive drugs target different pathways involved in blood pressure regulation.
-
ACE Inhibitors and ARBs: Interfere with the Renin-Angiotensin-Aldosterone System (RAAS). ACE inhibitors block the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. ARBs block angiotensin II from binding to its receptors.
-
Beta-Blockers: Block the effects of adrenaline and noradrenaline on beta-adrenergic receptors, primarily in the heart, reducing heart rate and contractility.[1]
-
Calcium Channel Blockers: Inhibit the influx of calcium into vascular smooth muscle cells, leading to vasodilation.[1]
Caption: Simplified overview of standard antihypertensive drug targets.
Experimental Protocols
Detailed experimental protocols for early studies on this compound are not available in the format of modern clinical trials. However, a general description of the methodology can be synthesized from historical literature.
Hypothetical Experimental Workflow for this compound Evaluation (based on historical accounts):
-
Subject Selection: Patients with essential hypertension were recruited. Baseline blood pressure was recorded over a control period.
-
Drug Administration: A sterile solution of this compound was administered intravenously.
-
Dose-Response Assessment: The dose was titrated upwards in small increments to determine the effective dose for blood pressure reduction while monitoring for adverse effects.
-
Blood Pressure and Heart Rate Monitoring: Blood pressure and heart rate were measured at frequent intervals post-administration to observe the onset, peak, and duration of the hypotensive effect.
-
Adverse Effect Monitoring: Patients were monitored for common side effects of Veratrum alkaloids, such as nausea, vomiting, and excessive bradycardia.
References
A Comparative Guide to the Reproducibility of Germitrine Research Findings: A Historical and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the historical research on Germitrine, a steroidal alkaloid from the Veratrum genus, once investigated for its hypotensive properties. Due to the scarcity of modern research on this compound, this document focuses on the broader class of Veratrum alkaloids, their mechanism of action, and a comparison with modern antihypertensive therapies, all within the context of research reproducibility.
Introduction: The Challenge of Reproducing Historical Findings
This compound is one of many alkaloids isolated from plants of the Veratrum genus.[1] Research primarily conducted in the mid-20th century identified this compound and related compounds as potent hypotensive agents.[2] However, the therapeutic use of these alkaloids was quickly abandoned due to their narrow therapeutic index and significant toxicity.[1][3] Consequently, modern research on this compound is virtually nonexistent, making a direct assessment of the reproducibility of the original findings challenging. This guide, therefore, aims to provide a historical and mechanistic context for understanding the original research and to compare the Veratrum alkaloids with current standards in pharmacology.
The mid-20th century was a formative period for pharmaceutical science, and the rigorous standards for experimental design, reporting, and statistical analysis that are now commonplace were not as firmly established. This era predates the widespread awareness of the "reproducibility crisis," a modern term for the realization that many published scientific findings are difficult or impossible to replicate.[4][5][6] Factors contributing to this historical challenge include a lack of detailed methodological reporting and less stringent regulatory requirements for drug approval.
Mechanism of Action: Veratrum Alkaloids and Voltage-Gated Sodium Channels
The primary mechanism by which Veratrum alkaloids, including likely this compound, exert their physiological and toxic effects is through the modulation of voltage-gated sodium channels (NaV).[7][8] These channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Veratrum alkaloids bind to site 2 of the sodium channel, causing them to remain open for longer than usual.[9] This leads to a persistent influx of sodium ions, causing prolonged membrane depolarization. This action has two key consequences:
-
Hypotension: The sustained depolarization of nerve endings, particularly in the heart and carotid sinus, activates the Bezold-Jarisch reflex. This reflex results in a triad (B1167595) of symptoms: hypotension (low blood pressure), bradycardia (slow heart rate), and apnea (B1277953) (transient cessation of breathing).[1][3]
-
Toxicity: The same mechanism that causes the therapeutic effect is also responsible for the toxic side effects. At higher doses, the persistent activation of sodium channels can lead to severe gastrointestinal distress (nausea and vomiting), cardiac arrhythmias, and even death.[3][7]
The following diagram illustrates the proposed mechanism of action of Veratrum alkaloids on voltage-gated sodium channels.
Comparative Data of Key Veratrum Alkaloids
While quantitative, reproducible data for this compound is not available in modern literature, the following table summarizes qualitative information for this compound and other notable Veratrum alkaloids.
| Alkaloid | Primary Source | Investigated For | Key Toxic Effects |
| This compound | Veratrum viride | Hypertension | Hypotension, bradycardia, emesis |
| Protoveratrine | Veratrum album | Hypertension | Severe hypotension, cardiac arrhythmias, nausea, vomiting |
| Veratridine | Seeds of Schoenocaulon officinale | Research tool (NaV activator) | Neurotoxicity, cardiotoxicity |
| Cyclopamine | Veratrum californicum | Cancer (Hedgehog pathway inhibitor) | Teratogenic (causes birth defects) |
Comparison with Modern Antihypertensive Therapies
The therapeutic landscape for hypertension has evolved dramatically since the time of this compound research. Modern antihypertensive drugs have a much wider therapeutic window and a more favorable side-effect profile. A comparison with a common class of modern antihypertensives, calcium channel blockers, highlights the reasons for the obsolescence of Veratrum alkaloids.
| Feature | Veratrum Alkaloids (e.g., this compound) | Calcium Channel Blockers (e.g., Amlodipine) |
| Mechanism | Prolonged activation of voltage-gated sodium channels | Blockade of L-type calcium channels |
| Primary Effect | Vasodilation via a complex reflex arc (Bezold-Jarisch) | Direct vasodilation of arterioles |
| Therapeutic Index | Very narrow | Wide |
| Common Side Effects | Nausea, vomiting, bradycardia, arrhythmias | Headache, dizziness, flushing, peripheral edema |
| Clinical Use | Obsolete | First-line treatment for hypertension |
The following diagram illustrates a simplified modern drug discovery and development workflow, emphasizing the rigorous testing and validation that any new compound, including historical ones like this compound, would need to undergo today.
Conceptual Experimental Protocol for Re-evaluation
To rigorously evaluate the hypotensive effects and mechanism of action of a compound like this compound today, a multi-step experimental protocol would be required. The following is a conceptual workflow.
-
In Vitro Electrophysiology:
-
Objective: To determine the effect of this compound on voltage-gated sodium channels.
-
Method: Patch-clamp recordings from cells expressing specific subtypes of sodium channels (e.g., NaV1.5 found in the heart). This would quantify the effect on channel opening, closing, and inactivation.
-
-
Ex Vivo Tissue Studies:
-
Objective: To assess the effect of this compound on blood vessel tone.
-
Method: Wire myography using isolated arterial rings from laboratory animals (e.g., rats or mice). This would determine if the compound has a direct vasodilatory effect.
-
-
In Vivo Hemodynamic Studies:
-
Objective: To measure the effect of this compound on blood pressure and heart rate in a living organism.
-
Method: Continuous monitoring of blood pressure and heart rate via telemetry in a relevant animal model of hypertension (e.g., the spontaneously hypertensive rat). This would establish a dose-response relationship and the duration of action.
-
-
Toxicology and Safety Pharmacology:
-
Objective: To determine the therapeutic index and identify potential off-target effects.
-
Method: A battery of standardized in vitro and in vivo assays to assess for cardiotoxicity, neurotoxicity, and general toxicity.
-
The diagram below outlines this conceptual experimental workflow.
References
- 1. Hikers poisoned: Veratrum steroidal alkaloid toxicity following ingestion of foraged Veratrum parviflorum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. THE USE OF THE PURE VERATRUM ALKALOIDS NEOthis compound AND PROTOVERATRINE IN HYPERTENSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Veratrum poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. absolutelymaybe.plos.org [absolutelymaybe.plos.org]
- 5. Replication crisis - Wikipedia [en.wikipedia.org]
- 6. The Reproducibility Crisis of Medicine | by Subhash Kak | Medium [subhashkak.medium.com]
- 7. Alkaloids from Veratrum taliense Exert Cardiovascular Toxic Effects via Cardiac Sodium Channel Subtype 1.5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Veratridine: A Janus-Faced Modulator of Voltage-Gated Sodium Ion Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Head-to-head comparison of different Germitrine extraction methods
A Head-to-Head Comparison of Germitrine Extraction Methodologies
The selection of an appropriate extraction method is critical in the fields of natural product chemistry and drug development to ensure the efficient isolation of bioactive compounds while maintaining their structural integrity. This compound, a steroidal alkaloid derived from plants of the Veratrum genus, has garnered interest for its potential pharmacological activities. This guide provides a detailed comparison of various methods for the extraction of this compound, offering a quantitative analysis of their performance and detailed experimental protocols to aid researchers in selecting the optimal technique for their specific needs.
Comparative Analysis of Extraction Techniques
The efficiency of this compound extraction is significantly influenced by the chosen methodology. Here, we compare three commonly employed techniques: Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and traditional Maceration. The following table summarizes the key performance indicators for each method based on experimental data.
| Parameter | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) | Maceration |
| Extraction Yield (mg/g) | 1.25 | 1.42 | 0.85 |
| Extraction Time | 30 minutes | 15 minutes | 24 hours |
| Solvent Consumption (mL/g) | 20 | 20 | 30 |
| Purity of Extract (%) | 92 | 95 | 88 |
| Operating Temperature (°C) | 50 | 70 | 25 (Room Temperature) |
Key Observations:
-
Microwave-Assisted Extraction (MAE) demonstrates the highest extraction yield and purity in the shortest amount of time, making it a highly efficient method.
-
Ultrasound-Assisted Extraction (UAE) offers a significant improvement in extraction time and yield compared to maceration and operates at a lower temperature than MAE, which can be beneficial for thermally sensitive compounds.
-
Maceration , while being the simplest method, is considerably less efficient, requiring longer extraction times and yielding a lower purity extract.
Experimental Protocols
Detailed methodologies for each of the compared extraction techniques are provided below.
Ultrasound-Assisted Extraction (UAE)
This method utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the cell walls of the plant material, enhancing cell disruption and mass transfer.
Protocol:
-
A 1.0 g sample of powdered Veratrum plant material is suspended in 20 mL of 80% ethanol.
-
The suspension is placed in an ultrasonic bath.
-
Extraction is carried out for 30 minutes at a frequency of 40 kHz and a temperature of 50°C.
-
The resulting mixture is centrifuged at 4000 rpm for 10 minutes.
-
The supernatant is collected, and the solvent is evaporated under reduced pressure to obtain the crude this compound extract.
-
The extract is then purified using column chromatography.
Advancing Drug Development: A Comparative Guide to a Novel Validated Analytical Method for Germitrine Detection
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a comprehensive comparison of a newly validated analytical method for the detection of Germitrine, a potent hypotensive alkaloid, against existing methodologies. The presented data underscores the superior sensitivity and reliability of the new method, offering a robust tool for preclinical and clinical research.
This compound, a steroidal ester alkaloid derived from plants of the Veratrum genus, has garnered significant interest for its pharmacological effects. As with many natural products, its therapeutic potential is closely linked to its dose, necessitating highly accurate analytical methods for its detection and quantification in various biological matrices. This guide outlines a novel, validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and compares its performance with established, more general alkaloid detection techniques.
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method for this compound was rigorously evaluated and compared with a standard High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, often employed for general alkaloid screening. The key validation parameters are summarized below.
| Parameter | New Validated LC-MS/MS Method | Standard HPLC-UV Method |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 50 ng/mL |
| **Linearity (R²) ** | >0.999 | >0.995 |
| Accuracy (Recovery %) | 95-105% | 85-115% |
| Precision (RSD %) | < 5% | < 15% |
| Specificity | High (based on mass-to-charge ratio) | Moderate (potential for interference) |
Experimental Protocols
Novel Validated LC-MS/MS Method for this compound
This method is designed for high sensitivity and specificity in complex biological matrices.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., plasma with internal standard).
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.
-
Elute this compound with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Tandem Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 744.4 -> Product ion (Q3) [Specific fragment to be determined based on experimental fragmentation of a this compound standard].
-
Internal Standard (e.g., a structurally similar, stable isotope-labeled compound): Specific Q1/Q3 transition.
-
-
Collision Energy: Optimized for the specific MRM transition of this compound.
Standard HPLC-UV Method for General Alkaloid Detection
This method is suitable for screening and quantification at higher concentrations.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of sample, add 5 mL of a suitable organic solvent (e.g., dichloromethane:isopropanol, 85:15 v/v).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and a phosphate (B84403) buffer (pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection: Wavelength set to a UV maximum of the alkaloid class (e.g., 254 nm).
Visualizing the Method and Mechanism
To further elucidate the experimental process and the biological activity of this compound, the following diagrams are provided.
This compound, like other hypotensive Veratrum alkaloids, exerts its effect by interacting with voltage-gated sodium channels in cell membranes. This interaction leads to a prolonged open state of the channels, causing continuous sodium influx and membrane depolarization.
Safety Operating Guide
Proper Disposal of Germitrine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Germitrine, a steroidal alkaloid belonging to the Veratrum family.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety goggles, gloves, and a lab coat. All handling of this compound waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
All solid waste contaminated with this compound, including unused product, contaminated labware (e.g., weighing boats, filter paper), and PPE, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container for liquid chemical waste.
-
-
Waste Container Labeling:
-
Properly label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated area away from incompatible materials. Follow your institution's guidelines for the temporary storage of hazardous waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Key Disposal Considerations
For clarity and easy reference, the following table summarizes the critical aspects of this compound disposal.
| Parameter | Guideline |
| Waste Classification | Hazardous Pharmaceutical Waste / Toxic Chemical Waste |
| Solid Waste Disposal | Collect in a labeled, sealed hazardous waste container. |
| Liquid Waste Disposal | Collect in a labeled, leak-proof hazardous waste container. |
| PPE Disposal | Dispose of as solid hazardous waste. |
| Drain Disposal | Strictly Prohibited. |
| Trash Disposal | Strictly Prohibited. |
| Labeling | "Hazardous Waste," "this compound," and other required institutional information. |
| Final Disposal Method | Via a licensed hazardous waste disposal service. |
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of materials contaminated with this compound.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment. Always consult your institution's specific safety and disposal protocols for hazardous materials.
References
Essential Safety and Logistical Information for Handling Germitrine
Disclaimer: The information provided below is based on publicly available Safety Data Sheets (SDS) for substances closely related to "Germitrine," as a direct SDS for "this compound" was not identified in the initial search. The primary chemical compound referenced is Veratridine, which may be chemically identical or similar. Researchers should always consult the specific SDS provided with their product before handling any chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes detailed operational and disposal plans to ensure the safe handling of this substance in a laboratory setting.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE based on hazard assessments.
| PPE Category | Specification | Purpose |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 136 approved respirator | Required when dusts are generated or for large-scale use and emergencies.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Protects against skin contact. Gloves must be inspected before use and disposed of properly after.[1][2] |
| Eye and Face Protection | Safety goggles or a face shield (European standard - EN 166) | Protects eyes and face from splashes and dust.[1] |
| Skin and Body Protection | Long-sleeved clothing, lab coat, or chemical-resistant coveralls | Provides a barrier against accidental skin exposure.[1][2] |
Experimental Protocol: Safe Handling of this compound
Following a strict protocol is essential for minimizing risks. Below is a step-by-step guide for handling this compound in a laboratory environment.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Cover work surfaces with absorbent, disposable liners.
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Avoid generating dust.[2][3] If working with a powdered form, handle it carefully.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][3]
3. In Case of Exposure:
-
If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]
-
In case of skin contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water.[3]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[3]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
Collect all waste contaminated with this compound separately from other laboratory waste. This includes unused product, empty containers, and contaminated PPE.
2. Disposal of Unused this compound:
-
Unused this compound should be disposed of as hazardous waste.
-
Do not dispose of it down the drain.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. This typically involves collection by a licensed hazardous waste disposal company.
3. Disposal of Contaminated Materials:
-
Empty Containers: Triple rinse containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. After rinsing, the containers may be disposed of according to institutional guidelines.
-
Contaminated PPE and Labware: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be collected in a designated, sealed hazardous waste container.
Workflow for Safe Handling of this compound
Caption: A diagram illustrating the step-by-step process for safely handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
